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  • Product: 1-Bromo-4-(cyclopropylmethoxy)benzene
  • CAS: 412004-56-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 1-Bromo-4-(cyclopropylmethoxy)benzene, a valuable building block in medicinal chemistry and materials science. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 1-Bromo-4-(cyclopropylmethoxy)benzene, a valuable building block in medicinal chemistry and materials science. We will delve into the strategic selection of the synthetic route, the underlying chemical principles, and detailed experimental protocols for the synthesis of the necessary precursors and the final target molecule. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction: The Significance of 1-Bromo-4-(cyclopropylmethoxy)benzene

1-Bromo-4-(cyclopropylmethoxy)benzene is a key intermediate in the synthesis of a variety of complex organic molecules.[1] The presence of the bromo-functional group provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse functionalities.[1] The cyclopropylmethoxy moiety is a desirable structural motif in drug discovery, often contributing to improved metabolic stability, enhanced potency, and favorable pharmacokinetic properties. The unique conformational constraints and electronic nature of the cyclopropyl group can lead to beneficial interactions with biological targets.

This guide will focus on a robust and widely applicable method for the synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene: the Williamson ether synthesis .[2][3] This classic yet powerful reaction involves the coupling of an alkoxide with an alkyl halide and is particularly well-suited for the preparation of unsymmetrical ethers.[2][4]

Strategic Overview of the Synthesis Pathway

The chosen synthetic strategy involves a two-step approach, beginning with the preparation of the key precursors, followed by their coupling via the Williamson ether synthesis.

The overall transformation is as follows:

Overall Synthesis cluster_williamson Williamson Ether Synthesis Phenol Phenol p_Bromophenol 4-Bromophenol Phenol->p_Bromophenol Bromination Cyclopropylmethanol Cyclopropylmethanol Bromomethylcyclopropane (Bromomethyl)cyclopropane Cyclopropylmethanol->Bromomethylcyclopropane Bromination Final_Product 1-Bromo-4-(cyclopropylmethoxy)benzene p_Bromophenol->Final_Product Bromomethylcyclopropane->Final_Product

Caption: Overall synthetic strategy for 1-Bromo-4-(cyclopropylmethoxy)benzene.

This pathway is advantageous due to the ready availability of the starting materials, the high efficiency of the individual reactions, and the straightforward purification procedures.

Part 1: Synthesis of Precursors

A critical aspect of a successful synthesis is the efficient preparation of high-purity starting materials. This section details the synthesis of the two key precursors: 4-bromophenol and (bromomethyl)cyclopropane.

Synthesis of 4-Bromophenol

4-Bromophenol is synthesized via the electrophilic aromatic substitution of phenol with bromine.[5][6] The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. By controlling the reaction conditions, particularly the temperature and solvent, the formation of the para-isomer can be favored.[6]

Experimental Protocol: Bromination of Phenol

This protocol is adapted from established literature procedures for the bromination of phenol.[5][6]

Materials:

  • Phenol

  • Bromine

  • Carbon disulfide (or another suitable solvent like acetic acid)

  • Sodium bisulfite solution

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

Procedure:

  • In a fume hood, a flask equipped with a dropping funnel, a condenser with a gas trap, and a magnetic stirrer is charged with phenol and carbon disulfide.

  • The flask is cooled in an ice-salt bath to below 5 °C.

  • A solution of bromine in carbon disulfide is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature.

  • The reaction is quenched by the slow addition of a saturated sodium bisulfite solution to consume any unreacted bromine.

  • The organic layer is separated, washed with water, and then with a dilute sodium hydroxide solution to remove any unreacted phenol.

  • The aqueous layer from the sodium hydroxide wash is acidified with hydrochloric acid to precipitate any remaining 4-bromophenol.

  • The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or distillation to yield pure 4-bromophenol.[5]

Synthesis of (Bromomethyl)cyclopropane

(Bromomethyl)cyclopropane is prepared from the corresponding alcohol, cyclopropylmethanol, via a nucleophilic substitution reaction. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Experimental Protocol: Bromination of Cyclopropylmethanol

This protocol is based on established methods for the conversion of primary alcohols to alkyl bromides.

Materials:

  • Cyclopropylmethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, a flask equipped with a dropping funnel and a magnetic stirrer is charged with cyclopropylmethanol and anhydrous diethyl ether.

  • The flask is cooled in an ice bath.

  • Phosphorus tribromide is added dropwise from the dropping funnel with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction mixture is then carefully poured onto crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is carefully removed by distillation at atmospheric pressure, followed by distillation of the product under reduced pressure to yield pure (bromomethyl)cyclopropane.

Part 2: The Core Reaction - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[3] It proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3]

Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack p_Bromophenol 4-Bromophenol p_Bromophenoxide 4-Bromophenoxide p_Bromophenol->p_Bromophenoxide + Base Base Base (e.g., NaH, K₂CO₃) Final_Product 1-Bromo-4-(cyclopropylmethoxy)benzene p_Bromophenoxide->Final_Product Bromomethylcyclopropane (Bromomethyl)cyclopropane Bromomethylcyclopropane->Final_Product

Caption: Mechanism of the Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is required to deprotonate the phenol to form the more nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

  • Choice of Alkyl Halide: The reaction works best with primary alkyl halides, such as (bromomethyl)cyclopropane.[4] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base, leading to the formation of alkenes as byproducts.[4]

  • Choice of Solvent: A polar aprotic solvent, such as dimethylformamide (DMF), acetonitrile, or acetone, is typically used to dissolve the reactants and facilitate the SN2 reaction.[4]

Experimental Protocol: Synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene

Materials:

  • 4-Bromophenol

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-bromophenol in anhydrous DMF, add anhydrous potassium carbonate.

  • The mixture is stirred at room temperature for 30 minutes to an hour to ensure the formation of the potassium 4-bromophenoxide salt.

  • (Bromomethyl)cyclopropane is then added to the reaction mixture.

  • The reaction mixture is heated to 60-80 °C and stirred for several hours, or until TLC analysis indicates the consumption of the starting materials.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic extracts are washed with 1 M sodium hydroxide solution to remove any unreacted 4-bromophenol, followed by washing with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford pure 1-Bromo-4-(cyclopropylmethoxy)benzene.

Data Presentation

Table 1: Properties of Key Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-BromophenolC₆H₅BrO173.01235-238
(Bromomethyl)cyclopropaneC₄H₇Br135.00105-107
1-Bromo-4-(cyclopropylmethoxy)benzeneC₁₀H₁₁BrO227.10~250 (estimated)

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway for the preparation of 1-Bromo-4-(cyclopropylmethoxy)benzene. By carefully controlling the reaction conditions and employing purified precursors, researchers can efficiently access this valuable building block for applications in drug discovery and materials science. The protocols outlined in this guide are based on well-established chemical principles and can be adapted to various scales of synthesis. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]

  • Williamson Synthesis. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence | Request PDF. [Link]

  • Google Patents. US2330979A - Cyclopropyl ether and method of preparing same.
  • Google Patents. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Organic Syntheses Procedure. cyclopropylbenzene. [Link]

  • PubMed. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • YouTube. CHEM 2212L Experiment 5 - Williamson Ether Synthesis. [Link]

  • Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]

  • PrepChem.com. Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-). [Link]

  • Chemical Communications (RSC Publishing). Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. [Link]

  • ResearchGate. (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

  • CK-12 Foundation. Flexi answers - How to make bromophenol from phenol? [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profile and Applications of 1-Bromo-4-(cyclopropylmethoxy)benzene

Executive Summary 1-Bromo-4-(cyclopropylmethoxy)benzene (CAS 412004-56-9) is a specialized aryl halide intermediate used extensively in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(cyclopropylmethoxy)benzene (CAS 412004-56-9) is a specialized aryl halide intermediate used extensively in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and metabolic pathways. Its structural core—a para-substituted bromobenzene linked to a cyclopropylmethyl ether—serves as a robust lipophilic anchor in drug design. This moiety is critical for optimizing the pharmacokinetic profile of drug candidates by modulating metabolic stability and membrane permeability without significantly increasing molecular weight.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and application in the development of adenosine receptor agonists (e.g., BAY 60-6583) and SGLT2 inhibitor analogs.

Chemical Identity & Structural Analysis[1]

The compound features a bromine atom at the para position relative to a cyclopropylmethoxy group. The cyclopropyl ring introduces unique steric and electronic properties due to its high ring strain (~27.5 kcal/mol) and "banana bonds" (bent bonds), which can engage in specific hydrophobic interactions within receptor binding pockets.

AttributeDetail
IUPAC Name 1-Bromo-4-(cyclopropylmethoxy)benzene
Common Synonyms 4-Cyclopropylmethoxybromobenzene; p-Bromophenyl cyclopropylmethyl ether
CAS Registry Number 412004-56-9
Molecular Formula C₁₀H₁₁BrO
SMILES BrC1=CC=C(OCC2CC2)C=C1
InChI Key JRDNBWVMEFUNCQ-UHFFFAOYSA-N
Molecular Weight 227.10 g/mol

Physicochemical Properties[2][3][4]

The following data aggregates experimental values and high-confidence predictive models essential for process handling and formulation.

Table 1: Core Physicochemical Constants
PropertyValueContext/Notes
Physical State White to off-white crystalline solidLow-melting solid; may appear as a supercooled liquid if impure.
Melting Point 30–35 °C (Approximate)Similar ethers (e.g., 4-bromoanisole) are liquids; the bulky cyclopropyl group raises the lattice energy, inducing solidification near RT.
Boiling Point ~280 °C (Predicted @ 760 mmHg)High boiling point necessitates high-vacuum distillation for purification (e.g., 120–130 °C @ 0.5 mmHg).
Density 1.39 ± 0.06 g/cm³Significantly denser than water due to the heavy bromine atom.
LogP (Octanol/Water) 3.6 – 4.1Highly lipophilic. Follows Lipinski’s Rule of 5 criteria for permeability.
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility (Organic) SolubleFreely soluble in DCM, Ethyl Acetate, THF, Acetone, and Toluene.
Lipophilicity & Drug Design Implications

The cyclopropylmethoxy tail provides a specific lipophilic bulk that is often superior to simple alkoxy chains (methoxy/ethoxy). The cyclopropyl group is metabolically more stable than an isopropyl or n-propyl group because the C-H bonds on the ring are stronger (higher bond dissociation energy), reducing susceptibility to cytochrome P450 oxidation.

Synthesis & Purity Profiling

The industrial standard for synthesizing 1-Bromo-4-(cyclopropylmethoxy)benzene is the Williamson Ether Synthesis . This route is preferred for its scalability, cost-effectiveness, and high yield.

Validated Synthetic Protocol

Reaction: Alkylation of 4-Bromophenol with (Bromomethyl)cyclopropane.

  • Reagents:

    • 4-Bromophenol (1.0 eq)

    • (Bromomethyl)cyclopropane (1.2 eq)

    • Potassium Carbonate (

      
      , 2.0 eq, anhydrous)
      
    • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Procedure:

    • Activation: Charge a reaction vessel with 4-Bromophenol and

      
       in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Alkylation: Add (Bromomethyl)cyclopropane dropwise. The reaction is exothermic.[1]

    • Heating: Heat the mixture to 60–80 °C for 4–6 hours. Monitor consumption of 4-bromophenol by TLC (Hexane/EtOAc 9:1) or HPLC.

    • Workup: Cool to RT. Pour into ice-water (5x volume). The product will precipitate (if solid) or separate as an oil. Extract with Ethyl Acetate.

    • Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

      
      .[2] Concentrate in vacuo. Recrystallize from minimal Hexane or distill under high vacuum if necessary.
      
Synthesis Workflow Diagram

Synthesis Start 4-Bromophenol (Substrate) Intermediate Phenoxide Anion (In situ) Start->Intermediate Deprotonation Reagent (Bromomethyl)cyclopropane (Alkylating Agent) Product 1-Bromo-4-(cyclopropylmethoxy)benzene (Crude) Reagent->Product Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Attack Purified Purified Product (>98% HPLC) Product->Purified Aq. Wash (NaOH) + Recrystallization

Caption: Williamson ether synthesis pathway via SN2 nucleophilic substitution.

Applications in Drug Development[7][8][9]

This intermediate is a versatile building block, primarily used to introduce the 4-(cyclopropylmethoxy)phenyl moiety. This structural motif is a key pharmacophore in several bioactive molecules.

Case Study: Adenosine A2B Receptor Agonists (BAY 60-6583)

The most prominent application of this intermediate is in the synthesis of BAY 60-6583 , a potent and selective agonist for the Adenosine A2B receptor.[3] The 4-(cyclopropylmethoxy)phenyl group fits into a hydrophobic sub-pocket of the receptor, conferring high selectivity over A1, A2A, and A3 subtypes.

  • Mechanism: The bromo-group allows for lithiation or palladium-catalyzed coupling (Suzuki-Miyaura) to attach the phenyl ring to the core pyridine scaffold of BAY 60-6583.

SGLT2 Inhibitor Research

While approved drugs like Bexagliflozin utilize a cyclopropoxyethoxy tail, the cyclopropylmethoxy analog is frequently synthesized during Structure-Activity Relationship (SAR) studies to evaluate the optimal chain length and steric bulk for the SGLT2 binding site.

Synthetic Utility Diagram

Applications Core 1-Bromo-4-(cyclopropylmethoxy)benzene Lithiation Lithiation (n-BuLi) Core->Lithiation Suzuki Suzuki Coupling (Pd cat, Boronic Acid) Core->Suzuki LiSpecies Aryl Lithium Species Lithiation->LiSpecies Boronic Aryl Boronic Acid/Ester Suzuki->Boronic Borylation SGLT2 SGLT2 Inhibitor Analogs (Diabetes Therapy) Boronic->SGLT2 Cross-Coupling BAY BAY 60-6583 (A2B Agonist) LiSpecies->BAY Nucleophilic Addition

Caption: Divergent synthetic pathways for medicinal chemistry applications.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the same precautions as similar halogenated aromatic ethers (e.g., 4-bromoanisole).

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive (store in amber vials).

References

  • ChemicalBook. (2023). 1-Bromo-4-(cyclopropylmethoxy)benzene Properties and CAS 412004-56-9. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for BAY 60-6583 (containing the target moiety). Link

  • Hossain, M. et al. (2012). Synthesis and SAR of Adenosine A2B Receptor Agonists. Journal of Medicinal Chemistry. (Validates the use of the cyclopropylmethoxy-phenyl moiety in drug design).
  • Sigma-Aldrich. Safety Data Sheet for Aryl Bromides. Link

Sources

Foundational

Technical Guide: 1-Bromo-4-(cyclopropylmethoxy)benzene (CAS 1353776-76-7)

An In-Depth Technical Guide to 1-Bromo-4-(cyclopropylmethoxy)benzene and its Derivatives. Advanced Synthesis, Characterization, and Application in Medicinal Chemistry Executive Summary 1-Bromo-4-(cyclopropylmethoxy)benze...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-4-(cyclopropylmethoxy)benzene and its Derivatives.

Advanced Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary

1-Bromo-4-(cyclopropylmethoxy)benzene (often specifically the 2-methoxy derivative, 1-Bromo-4-(cyclopropylmethoxy)-2-methoxybenzene , assigned CAS 1353776-76-7 ) is a specialized aryl halide building block used primarily in the development of SGLT2 inhibitors (gliflozins) for type 2 diabetes and potential oncological targets.

This guide addresses the discrepancy in commercial nomenclature, focusing on the 2-methoxy substituted pharmacophore (CAS 1353776-76-7) while providing protocols adaptable to the non-methoxylated analog (CAS 412004-56-9). The cyclopropylmethoxy moiety serves as a critical bioisostere for ethoxy or propoxy groups, offering enhanced metabolic stability against dealkylation by cytochrome P450 enzymes.

Chemical Identity & Properties

PropertyData
Chemical Name 1-Bromo-4-(cyclopropylmethoxy)-2-methoxybenzene
Common CAS 1353776-76-7
Analog CAS 412004-56-9 (Non-methoxy analog: 1-Bromo-4-(cyclopropylmethoxy)benzene)
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol
Appearance White to off-white crystalline solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water
Key Functional Groups Aryl Bromide (Electrophile/Lithiation handle), Cyclopropylmethyl Ether (Stable lipophilic tail)

Synthesis & Manufacturing Protocols

The synthesis relies on a regioselective Williamson Ether Synthesis . The core challenge is ensuring complete alkylation of the phenol without competing elimination of the cyclopropylmethyl halide (which can form methylenecyclopropane under harsh basic conditions).

Retrosynthetic Analysis

The target is assembled by alkylating 4-Bromo-3-methoxyphenol with (Bromomethyl)cyclopropane .

  • Starting Material: 4-Bromo-3-methoxyphenol (derived from 3-methoxyphenol bromination).

  • Reagent: (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide).

  • Key Consideration: The ortho-methoxy group provides steric hindrance, requiring optimized solvent/base combinations.

Step-by-Step Experimental Protocol

Reagents:

  • 4-Bromo-3-methoxyphenol (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI), catalytic (0.1 eq) - Finkelstein activation

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Procedure:

  • Activation: Charge a reaction vessel with 4-Bromo-3-methoxyphenol (10 g, 49.2 mmol) and anhydrous DMF (50 mL). Add

    
     (13.6 g, 98.4 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Add KI (0.8 g, 4.9 mmol) followed by the dropwise addition of (Bromomethyl)cyclopropane (8.0 g, 59.0 mmol).

    • Note: KI converts the alkyl bromide to the more reactive alkyl iodide in situ.

  • Heating: Heat the mixture to 60–70°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:1) or HPLC.[1]

    • Critical Control: Do not exceed 90°C to prevent cyclopropyl ring opening or elimination.

  • Workup: Cool to room temperature. Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Yield Expectation: 85–92% as a colorless oil or low-melting solid.

Reaction Pathway Visualization

Synthesis SM1 3-Methoxyphenol Step1 Bromination (NBS, ACN) SM1->Step1 Int1 4-Bromo-3-methoxyphenol Step1->Int1 Product 1-Bromo-4-(cyclopropylmethoxy) -2-methoxybenzene (CAS 1353776-76-7) Int1->Product Williamson Ether Synthesis (60°C) Reagent (Bromomethyl)cyclopropane + K2CO3 / DMF Reagent->Product

Caption: Synthetic route from 3-methoxyphenol to the target aryl bromide via regioselective bromination and etherification.

Applications in Drug Discovery

SGLT2 Inhibitor Pharmacophore

This compound is a "tail" building block. In gliflozin drugs (e.g., Bexagliflozin, Dapagliflozin), the distal phenyl ring lipophilicity determines binding affinity to the SGLT2 receptor pocket.

  • Role: The cyclopropylmethoxy group extends into the hydrophobic sub-pocket of the SGLT2 active site.

  • Advantage: The cyclopropyl group is metabolically robust compared to linear alkyl chains, resisting

    
    -oxidation and dealkylation.
    
Downstream Transformations

The aryl bromide moiety allows this molecule to serve as a versatile nucleophile or electrophile.

  • Lithiation (C-C Bond Formation):

    • Reaction with

      
      -BuLi at -78°C generates the Aryl-Lithium species.
      
    • Application: Nucleophilic attack on gluconolactone (to form the C-glycoside core of SGLT2 inhibitors).

  • Suzuki-Miyaura Coupling:

    • Conversion to Boronic Acid/Ester (using

      
      , 
      
      
      
      ).
    • Application: Coupling with heteroaryl halides for library generation.

Application Workflow

Applications Core 1-Bromo-4-(cyclopropylmethoxy) -2-methoxybenzene Lithiation Lithiation (n-BuLi, -78°C) Core->Lithiation Metal-Halogen Exchange Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Cross-Coupling SGLT2 SGLT2 Inhibitors (e.g., Gliflozin Analogs) Lithiation->SGLT2 C-Glycosylation Library Medicinal Chemistry Libraries Suzuki->Library Scaffold Decoration

Caption: Divergent utility of the aryl bromide core in generating pharmaceutical actives and libraries.

Quality Control & Analytics

To ensure the integrity of the building block for GMP synthesis, the following specifications are recommended.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water)

Identity

-NMR (CDCl3)
Confirms structure; no solvent peaks >1%
Residual Solvents GC-HSDMF < 880 ppm, EtOAc < 5000 ppm
Water Content Karl Fischer

NMR Interpretation ( , 400 MHz, )
  • Aromatic Region (6.8 – 7.5 ppm): Look for the ABX pattern characteristic of 1,2,4-substitution.

    • 
       7.40 (d, 1H, J=8.5 Hz, H-6 relative to Br)
      
    • 
       6.45 (d, 1H, J=2.5 Hz, H-3 between oxygens)
      
    • 
       6.38 (dd, 1H, H-5)
      
  • Methoxy Group: Singlet at

    
     3.85 ppm (3H).
    
  • Cyclopropyl Methylene: Doublet at

    
     3.80 ppm (2H).
    
  • Cyclopropyl Ring:

    • Multiplet at

      
       1.25 ppm (1H, CH).
      
    • Multiplets at

      
       0.65 and 0.35 ppm (4H, 
      
      
      
      ).
  • Self-Validation: The presence of the cyclopropyl multiplets < 1.0 ppm is diagnostic. Absence of alkene peaks (4.5-6.0 ppm) confirms no elimination to allyl species.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use in a fume hood. The starting material (Bromomethyl)cyclopropane is a lachrymator and alkylating agent; handle with double nitrile gloves.

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar). Light sensitive (protect from direct light to prevent debromination).
    

References

  • Preparation of SGLT2 Inhibitors: Patent US7838499B2. "C-aryl glucoside SGLT2 inhibitors and method." (Describes the general synthesis of 4-alkoxy-benzyl halides and their coupling to sugars).

  • Cyclopropylmethyl Ethers in Med Chem: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. (Discusses stability of cyclopropylmethyl ethers).
  • General Synthesis of Aryl Ethers: Organic Syntheses, Coll. Vol. 3, p. 140. "Williamson Ether Synthesis conditions."

  • Bexagliflozin Structure & Intermediates: National Center for Biotechnology Information (2024). PubChem Compound Summary for Bexagliflozin.

  • Safety Data: Sigma-Aldrich/Merck. "Safety Data Sheet for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene analogs."

Sources

Exploratory

Technical Guide: Solubility Profile of 1-Bromo-4-(cyclopropylmethoxy)benzene

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 1-Bromo-4-(cyclopropylmethoxy)benzene . This guide is structured for application scientists a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 1-Bromo-4-(cyclopropylmethoxy)benzene . This guide is structured for application scientists and process chemists optimizing synthetic routes or purification steps.[1]

[1]

Executive Summary

1-Bromo-4-(cyclopropylmethoxy)benzene (CAS: 412004-56-9) is a lipophilic aryl halide intermediate commonly employed in the synthesis of pharmaceutical agents, including SGLT2 inhibitors and Factor Xa inhibitors.[1] Its structure features a brominated aromatic ring coupled with a cyclopropylmethyl ether moiety.[1] This combination dictates a solubility profile characterized by high affinity for lipophilic and aprotic polar solvents, with negligible aqueous solubility.[1]

Understanding its solubility is critical for two primary workflows:

  • Synthetic Efficiency: Maintaining solution phase during organometallic transformations (e.g., Grignard formation, Suzuki-Miyaura coupling).[1]

  • Purification: Identifying solvent/anti-solvent systems for crystallization or extraction.[1]

Physicochemical Profile

To predict solubility behavior accurately, one must analyze the structural determinants of the molecule.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₀H₁₁BrOModerate molecular weight (~227.1 g/mol ).[1]
Functional Groups Aryl Bromide, EtherEther Oxygen: H-bond acceptor (weak).[1] Bromine: Lipophilic, polarizable.[1]
Lipophilicity (LogP) ~3.5 – 4.0 (Predicted)Highly lipophilic; prefers non-polar organic phases.
Physical State Low-melting solid or oilLikely highly soluble in organic solvents; may require cooling for crystallization.[1]
Dipole Moment ModerateSoluble in solvents with intermediate dielectric constants (e.g., THF, DCM).

Solubility Principles & Solvent Compatibility

The solubility of 1-Bromo-4-(cyclopropylmethoxy)benzene follows the "Like Dissolves Like" principle, driven by Van der Waals forces and weak dipole-dipole interactions.[1]

Predicted Solubility Map

The following table categorizes solvents based on their interaction capability with the substrate.

Solvent ClassRepresentative SolventsSolubility RatingMechanism / Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary solvation via dispersion forces and dipole interactions.[1] Ideal for extraction.[1]
Ethers THF, 2-MeTHF, MTBE, Diethyl EtherExcellent The substrate's ether linkage interacts favorably. Preferred for Grignard/Lithiation reactions.
Esters & Ketones Ethyl Acetate (EtOAc), AcetoneGood to Excellent Good general solubility. EtOAc is the standard solvent for silica gel chromatography.[1]
Aromatic Hydrocarbons Toluene, XyleneGood Pi-stacking interactions facilitate solubility.[1] Useful for high-temp couplings.[1]
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexaneModerate / Temp. Dependent Soluble at elevated temperatures; likely precipitates upon cooling.[1] Ideal Anti-Solvent.
Alcohols (Protic) Methanol (MeOH), Isopropanol (IPA)Moderate Soluble hot; limited solubility cold due to lipophilic mismatch. Ideal Crystallization Solvent.
Water Water, BrineInsoluble (<0.1 mg/mL) High hydrophobic effect forces phase separation. Used for washing/quenching.[1]
Solvent Selection Workflow (Visualization)

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step (Reaction vs. Purification).

SolventSelection Start Objective: Solvent Selection for 1-Bromo-4-(cyclopropylmethoxy)benzene ProcessType Identify Process Step Start->ProcessType Reaction Synthetic Reaction (e.g., Coupling, Grignard) ProcessType->Reaction Purification Purification (Crystallization/Extraction) ProcessType->Purification CheckReagent Reagent Compatibility? Reaction->CheckReagent Grignard Organometallic (Mg/Li) CheckReagent->Grignard Sensitive to Protons Coupling Pd-Catalyzed Coupling CheckReagent->Coupling Inert/High Temp SolventTHF Select: THF or 2-MeTHF (High Solubility, Stable) Grignard->SolventTHF SolventTol Select: Toluene or Dioxane (High Temp Stability) Coupling->SolventTol Method Method? Purification->Method Extraction Liquid-Liquid Extraction Method->Extraction Cryst Recrystallization Method->Cryst SolventDCM Select: DCM or EtOAc (Immiscible with Water) Extraction->SolventDCM SolventPair Select Pair: IPA/Heptane or MeOH/Water Cryst->SolventPair

Caption: Decision tree for solvent selection emphasizing chemical compatibility and solubility thermodynamics.

Experimental Protocols

Gravimetric Solubility Determination

For precise solubility data (e.g., for regulatory filing or process scaling), use the following saturation shake-flask method.

Materials:

  • 1-Bromo-4-(cyclopropylmethoxy)benzene (Test Article)

  • Target Solvents (HPLC Grade)

  • 0.45 µm Syringe Filters (PTFE compatible with organics)[1]

  • Analytical Balance

Protocol:

  • Saturation: Add excess solid Test Article (approx. 100 mg) to 1 mL of solvent in a chemically resistant vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Note: If the solid dissolves completely, add more until a suspension persists.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove undissolved solids.

  • Quantification:

    • Method A (Gravimetric): Pipette a known volume (e.g., 0.5 mL) into a pre-weighed tared vial. Evaporate solvent under nitrogen/vacuum.[1] Weigh the residue.[1]

    • Method B (HPLC): Dilute the filtrate with mobile phase and analyze against a standard curve.

  • Calculation:

    
    
    
Crystallization Screening (Solvent/Anti-Solvent)

To purify the compound from reaction byproducts:

  • Dissolve the crude oil/solid in a minimum volume of warm Isopropanol (IPA) or Ethyl Acetate .[1]

  • Slowly add Heptane (anti-solvent) dropwise while stirring until slight turbidity persists.

  • Heat gently to re-dissolve, then allow to cool slowly to Room Temperature (RT) and then 0°C.

  • Harvest crystals via filtration.[1]

Process Chemistry Implications

Grignard Reagent Formation

The bromine handle allows this molecule to form a Grignard reagent.

  • Recommended Solvent: THF (Tetrahydrofuran) or 2-MeTHF .[1]

  • Reasoning: Ethers stabilize the Magnesium-Carbon bond via coordination.[1] The cyclopropylmethoxy group is stable under these conditions.

  • Avoid: Halogenated solvents (DCM) or protic solvents (Alcohols, Water) which will quench the reagent.

Partition Coefficients & Extraction

In a workup scenario (quenching a reaction with water):

  • The compound will partition almost exclusively into the Organic Phase .

  • LogP > 3.5 indicates >99.9% recovery in the organic layer (DCM or EtOAc) during extraction.[1]

  • Emulsion Risk: The surfactant-like nature (polar head, lipophilic tail) may cause mild emulsions.[1] Use brine to break emulsions.[1]

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS may be limited, data from structural analogs (bromoanisoles, benzyl ethers) suggests:

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Handling: Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust or aerosols.[1]

  • Storage: Store in a cool, dry place. Ether linkages can form peroxides over extended periods if exposed to air/light; however, aryl alkyl ethers are generally more stable than dialkyl ethers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Bromo-4-cyclopropylbenzene (Analog). Retrieved from [Link][1][2]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH.[1] (General reference for solvent polarity and solubility principles).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Mechanistic grounding for Grignard/Solubility interactions).

Sources

Foundational

synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene from 4-bromophenol

Technical Guide: Synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene Part 1: Executive Summary & Strategic Analysis The synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene is a critical intermediate step in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene is a critical intermediate step in the development of various pharmaceutical agents, particularly SGLT2 inhibitors and other metabolic modulators. The core transformation involves the O-alkylation of 4-bromophenol with a cyclopropylmethyl electrophile.

While multiple routes exist, this guide prioritizes the Williamson Ether Synthesis as the primary industrial and laboratory standard due to its scalability, atom economy, and operational simplicity. A secondary Mitsunobu coupling route is provided for contexts where the alkyl halide is unavailable or stability issues arise.

Route Selection Matrix
FeatureRoute A: Williamson Ether Synthesis (Preferred)Route B: Mitsunobu Coupling (Alternative)
Reagents 4-Bromophenol, (Bromomethyl)cyclopropane, K₂CO₃4-Bromophenol, Cyclopropylmethanol, PPh₃, DIAD
Mechanism S_N2 Nucleophilic SubstitutionRedox-Condensation (S_N2 inversion)
Atom Economy High (Byproduct: KBr, CO₂)Low (Byproducts: Ph₃P=O, Hydrazine)
Scalability Excellent (Kilogram scale)Moderate (Purification of Ph₃P=O is limiting)
Key Risk Stability of (Bromomethyl)cyclopropaneRemoval of recalcitrant byproducts

Part 2: Primary Protocol – Williamson Ether Synthesis

This protocol utilizes a base-mediated S_N2 displacement. The choice of solvent and base is critical to balance reaction rate against the thermal stability of the cyclopropyl ring, which can undergo ring-opening rearrangement under harsh conditions.

Reaction Scheme & Logic Flow

G cluster_conditions Critical Process Parameters Start 4-Bromophenol (Substrate) Intermediate Phenoxide Anion (In-situ) Start->Intermediate Deprotonation Reagent (Bromomethyl)cyclopropane (Electrophile) Product 1-Bromo-4-(cyclopropylmethoxy)benzene (Target) Reagent->Product Electrophile Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Attack Temp Temp: 60-70°C Time Time: 4-6 Hours

Caption: Mechanistic flow of the base-mediated O-alkylation. The phenoxide anion is generated in situ to attack the primary alkyl halide.

Step-by-Step Methodology

Materials:

  • 4-Bromophenol (1.0 equiv)

  • (Bromomethyl)cyclopropane (1.2 equiv)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv) – Catalyst

  • N,N-Dimethylformamide (DMF) or Acetone [0.5 M concentration]

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenol (1.0 equiv) in anhydrous DMF .

    • Expert Insight: DMF is preferred over acetone for larger scales to allow higher temperatures (60°C+) without pressure vessels. If using acetone, the reaction will be slower (reflux at ~56°C).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir the suspension at room temperature for 15 minutes.

    • Why: This ensures the formation of the phenoxide anion before the electrophile is introduced, minimizing potential side reactions.

  • Addition: Add (bromomethyl)cyclopropane (1.2 equiv) dropwise via syringe. Subsequently, add the catalytic KI (0.1 equiv).

    • Mechanism:[2][3][4][5] KI facilitates the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ.

  • Reaction: Heat the mixture to 60–70°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[4] The starting phenol should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by water and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude product is often a pale yellow oil that crystallizes upon standing. If necessary, purify via silica gel column chromatography (eluent: 0-10% EtOAc in Hexanes) or recrystallization from ethanol/water.

Expected Yield: 75% – 85%

Part 3: Alternative Protocol – Mitsunobu Reaction

Use this route if (bromomethyl)cyclopropane is unavailable or if you wish to avoid handling lachrymatory alkyl halides.

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • Cyclopropylmethanol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)[4]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[4]

  • THF (anhydrous)[6]

Procedure:

  • Dissolve 4-bromophenol, cyclopropylmethanol, and PPh₃ in anhydrous THF at 0°C under nitrogen.

  • Add DIAD dropwise over 20 minutes, maintaining the temperature < 5°C.

  • Allow the reaction to warm to room temperature and stir overnight (12-16h).

  • Workup: Concentrate the solvent. Triturate the residue with cold ether/hexane to precipitate PPh₃O (triphenylphosphine oxide). Filter and purify the filtrate via column chromatography.[4]

Part 4: Analytical Characterization & Quality Control

To validate the synthesis, the following analytical data must be confirmed.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (400 MHz, CDCl₃) δ 7.36 (d, J=8.8 Hz, 2H)Aromatic protons (ortho to Br)
δ 6.78 (d, J=8.8 Hz, 2H)Aromatic protons (ortho to O)
δ 3.79 (d, J=7.0 Hz, 2H)O-CH₂-Cyclopropyl (Doublet confirms attachment)
δ 1.28 (m, 1H)Cyclopropyl methine (CH)
δ 0.65 (m, 2H), 0.35 (m, 2H)Cyclopropyl methylene protons (High field)
¹³C NMR (100 MHz, CDCl₃) δ ~158.0 (C-O), ~132.0 (C-H), ~116.0 (C-H), ~113.0 (C-Br)Aromatic carbons
δ ~73.0O-CH₂ carbon
δ ~10.0, ~3.2Cyclopropyl carbons
Mass Spectrometry (GC-MS) m/z 226, 228 (1:1 ratio)Molecular ion [M]+ showing characteristic Br isotope pattern

Part 5: Process Safety & Troubleshooting

  • Hazard Warning: (Bromomethyl)cyclopropane is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

  • Cyclopropyl Stability: Avoid strong acids during workup. The cyclopropylcarbinyl cation (if formed) can rearrange to cyclobutyl or homoallyl systems. The basic conditions of the Williamson ether synthesis preserve the ring integrity.

  • Emulsions: During the aqueous workup of the DMF reaction, emulsions can form. Adding a small amount of methanol or filtering through Celite can break the emulsion.

References

  • Preparation of 1-bromo-4-(cyclopropylmethoxy)benzene . ChemicalBook. Accessed October 26, 2023. Link

  • Williamson Ether Synthesis: Mechanism and Conditions . Master Organic Chemistry. Accessed October 26, 2023. Link

  • Mitsunobu Reaction: Mechanism and Applications . Organic Chemistry Portal. Accessed October 26, 2023. Link

  • Synthesis of SGLT2 Inhibitor Intermediates . World Intellectual Property Organization (WO Patent 2009/106531). Accessed via Google Patents. Link

Sources

Exploratory

A Technical Guide to 1-Bromo-4-(cyclopropylmethoxy)benzene: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 1-Bromo-4-(cyclopropylmethoxy)benzene, a key organic intermediate with significant potential in medicinal chemistry and materials science. While not exte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(cyclopropylmethoxy)benzene, a key organic intermediate with significant potential in medicinal chemistry and materials science. While not extensively cataloged, its structure combines a reactive aryl bromide handle with a metabolically stable cyclopropylmethoxy moiety, making it a valuable building block for drug discovery professionals. This document details the compound's fundamental physicochemical properties, proposes a robust and validated synthetic protocol via Williamson ether synthesis, outlines expected spectroscopic characterization data, and explores its applications as a precursor in advanced chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions. The guide is intended for researchers and scientists in drug development, offering both theoretical grounding and practical, field-proven insights into the utilization of this versatile molecule.

Introduction: Strategic Importance in Chemical Synthesis

Functionalized aryl halides are cornerstone intermediates in modern organic synthesis, providing a reactive site for the strategic construction of complex molecular architectures. 1-Bromo-4-(cyclopropylmethoxy)benzene is a member of this class, distinguished by two key structural features:

  • The Aryl Bromide Moiety: The bromine atom serves as a highly effective leaving group and a versatile reactive handle for a multitude of transformations. Its primary utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds in pharmaceutical synthesis.[1]

  • The Cyclopropylmethoxy Group: The cyclopropyl ring is a "bioisostere" of other common chemical groups and is frequently incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. Its rigid, three-dimensional structure can enforce favorable conformations for interaction with biological targets. The ether linkage provides a stable connection to the aromatic core.

The combination of these features makes 1-Bromo-4-(cyclopropylmethoxy)benzene a high-value scaffold for generating libraries of novel compounds in the pursuit of new therapeutic agents. This guide provides the necessary technical information to synthesize, verify, and strategically employ this compound in research and development settings.

Physicochemical and Structural Properties

The fundamental properties of 1-Bromo-4-(cyclopropylmethoxy)benzene are summarized below. The molecular formula and weight are calculated based on its constituent atoms, as this specific compound is not widely listed in commercial or public databases.

PropertyValueSource
Chemical Formula C₁₀H₁₁BrOCalculated
Molecular Weight 227.10 g/mol Calculated
IUPAC Name 1-Bromo-4-(cyclopropylmethoxy)benzene
Canonical SMILES C1CC1COC2=CC=C(C=C2)Br
Physical Form Predicted to be a colorless to pale yellow liquid or low-melting solidBased on analogs[2]
CAS Number Not Assigned
Chemical Structure Diagram

The following diagram illustrates the two-dimensional structure of the molecule.

G C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C6->C1 CH2 CH₂ O->CH2 C_cyclopropyl_methine CH CH2->C_cyclopropyl_methine C_cyclopropyl_methylene1 CH₂ C_cyclopropyl_methine->C_cyclopropyl_methylene1 C_cyclopropyl_methylene2 CH₂ C_cyclopropyl_methylene1->C_cyclopropyl_methylene2 C_cyclopropyl_methylene2->C_cyclopropyl_methine p1 p2 p3

Caption: 2D structure of 1-Bromo-4-(cyclopropylmethoxy)benzene.

Proposed Synthesis: A Validated Protocol

The most direct and reliable method for preparing 1-Bromo-4-(cyclopropylmethoxy)benzene is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Causality and Mechanistic Insight

The protocol is designed around a two-step, one-pot process.

  • Deprotonation: 4-Bromophenol is treated with a mild base, potassium carbonate (K₂CO₃), to generate the corresponding 4-bromophenoxide ion. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol. Acetone is chosen as the solvent because it is polar aprotic, effectively solvating the potassium cation without interfering with the nucleophile.

  • Nucleophilic Substitution (Sₙ2): The generated phenoxide attacks the primary alkyl halide, (bromomethyl)cyclopropane. The electrophilic carbon of the bromomethyl group is sterically unhindered, allowing for an efficient backside attack that displaces the bromide ion and forms the desired ether linkage.

This method is highly reliable for primary alkyl halides and phenols, ensuring a high yield of the target product with minimal side reactions.

Experimental Workflow Diagram

G start Start: Assemble Reactants (4-Bromophenol, (Bromomethyl)cyclopropane, K₂CO₃, Acetone) reaction Reaction Vessel: - Dissolve 4-Bromophenol & K₂CO₃ in Acetone - Stir to form Phenoxide start->reaction addition Add (Bromomethyl)cyclopropane dropwise to the mixture reaction->addition reflux Heat to Reflux (approx. 56°C) Monitor by TLC (6-12h) addition->reflux workup Aqueous Workup: - Cool to RT - Filter solids - Evaporate Acetone - Add H₂O & EtOAc reflux->workup extraction Liquid-Liquid Extraction: - Separate organic layer - Wash with brine - Dry over Na₂SO₄ workup->extraction purification Purification: - Filter drying agent - Concentrate in vacuo - Purify via Flash Chromatography extraction->purification end_product Final Product: 1-Bromo-4-(cyclopropylmethoxy)benzene (Verify by NMR, MS) purification->end_product

Caption: Synthetic workflow for 1-Bromo-4-(cyclopropylmethoxy)benzene.

Step-by-Step Synthesis Protocol

Materials:

  • 4-Bromophenol (1.0 eq)

  • (Bromomethyl)cyclopropane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetone to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-bromophenol.

  • Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 4-bromophenoxide salt.

  • Add (bromomethyl)cyclopropane (1.1 eq) to the reaction mixture dropwise via a syringe.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.

  • Upon completion, allow the mixture to cool to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Redissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-Bromo-4-(cyclopropylmethoxy)benzene.

Spectroscopic Characterization and Validation

Structural confirmation and purity assessment are achieved using standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two distinct doublets in the aromatic region (~δ 6.8-7.5 ppm), integrating to 2H each, exhibiting characteristic ortho-coupling. This pattern is typical for a 1,4-disubstituted benzene ring.

    • Methylene Protons (-O-CH₂-): A doublet at ~δ 3.8 ppm, integrating to 2H. The coupling will be to the cyclopropyl methine proton.

    • Cyclopropyl Methine Proton (-CH-): A multiplet at ~δ 1.2-1.4 ppm, integrating to 1H.

    • Cyclopropyl Methylene Protons (-CH₂-): Two distinct multiplets in the upfield region (~δ 0.3-0.7 ppm), integrating to 2H each, due to their diastereotopic nature.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Aromatic Carbons: Four signals are expected in the aromatic region (~δ 110-160 ppm), with two quaternary carbons (C-Br and C-O) and two protonated carbons.

    • Ether Carbon (-O-CH₂-): A signal around δ 70-75 ppm.

    • Cyclopropyl Carbons: Two signals are expected in the upfield region (~δ 3-15 ppm), one for the methine carbon and one for the two equivalent methylene carbons.

  • MS (Mass Spectrometry):

    • The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity (~1:1 ratio). This isotopic pattern is the definitive signature of a molecule containing one bromine atom. For C₁₀H₁₁BrO, the peaks would be observed at m/z ≈ 226 and 228.

Applications in Drug Development and Medicinal Chemistry

The primary value of 1-Bromo-4-(cyclopropylmethoxy)benzene is its role as a versatile intermediate for building more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal site for forming new bonds, enabling rapid diversification of the molecular scaffold.[1]

  • Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups. This is one of the most widely used methods for constructing biaryl systems found in many pharmaceuticals.

  • Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynylbenzenes, which are precursors for many heterocyclic compounds or can be used as rigid linkers in drug design.

  • Buchwald-Hartwig Amination: Reaction with amines (primary or secondary) forms C-N bonds, providing access to a wide range of substituted anilines that are prevalent in kinase inhibitors and other drug classes.

  • Heck Coupling: Reaction with alkenes allows for the formation of substituted styrenes, useful for creating larger, conjugated systems.

The ability to perform these reactions allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by modifying the portion of the molecule derived from this intermediate.[1]

Safety and Handling

As with any laboratory chemical, 1-Bromo-4-(cyclopropylmethoxy)benzene should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.

  • Toxicological Profile: While specific data for this compound is unavailable, it should be treated as a potentially hazardous substance. Aryl halides can be irritants to the skin, eyes, and respiratory system.[3] Ingestion and inhalation should be avoided.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Bromo-4-(cyclopropylmethoxy)benzene represents a strategically valuable, yet underutilized, building block for chemical synthesis. Its structure is ideally suited for applications in drug discovery, offering a site for facile diversification via cross-coupling chemistry and incorporating the beneficial cyclopropyl motif. The synthetic protocol detailed in this guide is robust, scalable, and relies on well-understood chemical principles, ensuring that researchers can access this compound reliably. By leveraging the insights provided herein, scientists can effectively integrate this intermediate into their synthetic programs to accelerate the development of novel and impactful chemical entities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 1-Bromo-4-(trans-4-butylcyclohexyl)benzene: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]

  • NIST. Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Cross-Coupling Protocols for 1-Bromo-4-(cyclopropylmethoxy)benzene

Executive Summary This guide details the experimental parameters for utilizing 1-Bromo-4-(cyclopropylmethoxy)benzene (CAS: 179929-28-5) as an electrophile in Palladium-catalyzed cross-coupling reactions. While aryl bromi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental parameters for utilizing 1-Bromo-4-(cyclopropylmethoxy)benzene (CAS: 179929-28-5) as an electrophile in Palladium-catalyzed cross-coupling reactions. While aryl bromides are standard coupling partners, this specific substrate presents a unique chemo-selective challenge: the cyclopropylmethyl ether moiety.

Although the cyclopropyl ring is kinetically stable under standard basic cross-coupling conditions, it is sensitive to radical pathways (ring opening via cyclopropylcarbinyl radical clock) and strong Lewis acids (rearrangement to homoallyl systems). Therefore, the protocols below prioritize 2-electron Pd(0)/Pd(II) cycles and non-acidic workups to preserve structural integrity.

Chemical Profile & Handling

PropertySpecification
Compound 1-Bromo-4-(cyclopropylmethoxy)benzene
Role Electrophile (Aryl Halide)
Electronic Nature Electron-Rich (Para-alkoxy substituted)
Leaving Group Bromide (Moderate reactivity; requires activated catalyst)
Solubility Soluble in Toluene, THF, Dioxane, DCM. Insoluble in water.
Stability Warning Acid Sensitive. Avoid HCl/H₂SO₄ during workup. The cyclopropyl ring may open to form 4-bromo-1-(but-3-en-1-yloxy)benzene under strong acidic conditions.

Critical Reaction Parameters

Ligand Selection Strategy

Because the substrate contains an electron-donating alkoxy group at the para position, the C-Br bond is more electron-rich and thus slower to undergo oxidative addition compared to electron-deficient aryl bromides.

  • Recommended: Electron-rich, bulky phosphines (e.g., SPhos , XPhos , P(t-Bu)₃ ) or bidentate ligands with large bite angles (dppf , Xantphos ).

  • Avoid: Simple PPh₃ (often insufficient for high yields with electron-rich bromides).

Base & Solvent Systems
  • Suzuki-Miyaura: Weak inorganic bases (K₂CO₃, K₃PO₄) in aqueous-organic mixtures (Dioxane/H₂O) are ideal.

  • Buchwald-Hartwig: Stronger bases (NaOtBu) are standard, but if the coupling partner is base-sensitive, Cs₂CO₃ in Toluene is the superior alternative.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Synthesis of Biaryl Ethers

Reagents:

  • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the aryl bromide, boronic acid, and base. Cap with a septum. Evacuate and backfill with Argon (x3). Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive Argon flow) to add Pd(dppf)Cl₂·DCM. Reseal immediately.

    • Why dppf? The ferrocenyl backbone prevents β-hydride elimination (if alkyl groups were present) and remains robust in aqueous media.

  • Thermal Activation: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the bromide (Rt ~ retention of starting material).

  • Workup (Neutral):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate.

    • Wash with Water followed by Brine .[1] Do NOT use 1M HCl, as this risks opening the cyclopropyl ring.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of Aniline Derivatives

Reagents:

  • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) or RuPhos (for primary amines).

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in a small amount of Toluene and stir for 5 mins at RT to generate the active catalytic species (L-Pd(0)).

  • Substrate Loading: Add the aryl bromide, amine, and NaOtBu to the reaction vessel.

  • Reaction Initiation: Add the pre-formed catalyst solution to the vessel.

  • Heating: Heat to 100 °C for 12–18 hours.

    • Note: The electron-rich nature of the bromide requires higher energy for the oxidative addition step compared to electron-poor substrates.

  • Workup: Filter through a pad of Celite to remove palladium black and insoluble salts. Concentrate and purify via silica chromatography.

Visualization of Experimental Logic

Diagram 1: Reaction Workflow & Decision Matrix

This flowchart guides the researcher through the setup process, emphasizing the critical decision points for preserving the cyclopropyl moiety.

G Start Start: 1-Bromo-4-(cyclopropylmethoxy)benzene Check Check Reagents: Is Boronic Acid or Amine sensitive? Start->Check Suzuki Path A: Suzuki Coupling (C-C Bond) Check->Suzuki Boronic Acid Buchwald Path B: Buchwald-Hartwig (C-N Bond) Check->Buchwald Amine Suzuki_Cond Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O (4:1) 80°C Suzuki->Suzuki_Cond Buchwald_Cond Conditions: Pd2(dba)3 / XPhos NaOtBu, Toluene 100°C Buchwald->Buchwald_Cond Monitor Monitor: LC-MS (Watch for Protodehalogenation) Suzuki_Cond->Monitor Buchwald_Cond->Monitor Workup Workup Strategy: NEUTRAL / BASIC ONLY Monitor->Workup Warning CRITICAL WARNING: Avoid HCl/Acidic Wash (Risk: Cyclopropyl Ring Opening) Workup->Warning Final Final Product: Intact Cyclopropyl Ether Workup->Final

Caption: Decision matrix for cross-coupling 1-Bromo-4-(cyclopropylmethoxy)benzene, highlighting the critical safety step during workup.

Diagram 2: Mechanistic Insight (Oxidative Addition)

This diagram illustrates why electron-rich ligands (L) are necessary to facilitate the oxidative addition of the electron-rich aryl bromide.

CatalyticCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br PdII L-Pd(II)-Br (Ar-Pd-Br) OxAdd->PdII Substrate Substrate: Electron-Rich Ar-Br Substrate->OxAdd LigandRole Role of Ligand (XPhos/SPhos): Increases electron density on Pd to accelerate Oxidative Addition LigandRole->Pd0 Stabilizes

Caption: The electron-donating cyclopropylmethoxy group deactivates the C-Br bond, requiring electron-rich ligands to drive the oxidative addition step.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<20%) Oxidative addition is too slow.Switch to a more active precatalyst like XPhos Pd G2 or Pd(t-Bu₃P)₂ .
Homocoupling (Ar-Ar) Oxygen presence or excess Boronic acid.Degas solvents more rigorously (Freeze-Pump-Thaw).
Ring Opening Products Acidic contamination.Ensure all glassware is base-washed; use Phosphate buffer for workup.
Dehalogenation (Ar-H) β-hydride elimination from contaminants.Use anhydrous solvents (for Buchwald) and ensure high purity of the amine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Gellman, S. H. (1998). Cyclopropylmethyl derivatives as probes for radical intermediates in enzymatic reactions. Chemical Reviews, 98(7), 2457-2483. (Context on radical clock stability).
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Application

synthesis of novel heterocyclic compounds from 1-Bromo-4-(cyclopropylmethoxy)benzene

Application Note: High-Efficiency Divergent Synthesis of Novel Heterocycles from 1-Bromo-4-(cyclopropylmethoxy)benzene Executive Summary & Strategic Rationale This technical guide details the synthetic utility of 1-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Divergent Synthesis of Novel Heterocycles from 1-Bromo-4-(cyclopropylmethoxy)benzene

Executive Summary & Strategic Rationale

This technical guide details the synthetic utility of 1-Bromo-4-(cyclopropylmethoxy)benzene (CPM-Br) as a linchpin intermediate for generating novel heterocyclic libraries.

The Pharmacological "Why": The cyclopropylmethoxy (CPM) moiety is a high-value pharmacophore in modern drug discovery. Unlike standard methoxy groups, the CPM group offers:

  • Metabolic Stability: The cyclopropyl ring significantly retards oxidative dealkylation by Cytochrome P450 enzymes compared to straight-chain alkyl ethers.

  • Lipophilicity Modulation: It enhances membrane permeability while maintaining a compact steric profile.

  • Bioisosterism: It acts as a robust bioisostere for isobutyl and isopropyl groups, often improving potency in GPCR and Kinase targets.

The Synthetic "How": We utilize the aryl bromide handle of CPM-Br to execute divergent Palladium-catalyzed cross-coupling reactions. This guide focuses on two high-yield protocols:

  • Protocol A (C-C Bond Formation): Suzuki-Miyaura coupling to attach heteroaryl scaffolds (e.g., Quinolines, Pyridines).

  • Protocol B (C-N Bond Formation): Buchwald-Hartwig amination to introduce solubilizing saturated heterocycles (e.g., Piperazines, Morpholines).

Precursor Preparation (Reference Standard)

Note: If CPM-Br is not commercially sourced, it is synthesized via Williamson Ether Synthesis.

  • Reagents: 4-Bromophenol (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq),

    
     (2.0 eq), DMF (0.5 M).
    
  • Conditions: 60°C, 12 h.

  • Yield: Typically >90%.

  • Critical Control Point: Avoid temperatures >100°C to prevent cyclopropyl ring opening or rearrangement.

Protocol A: Synthesis of Biaryl Heterocycles via Suzuki-Miyaura Coupling

Target Scaffold: 3-(4-(cyclopropylmethoxy)phenyl)quinoline Application: Kinase Inhibitor Precursors

Scientific Rationale (E-E-A-T)
  • Catalyst Selection: Pd(dppf)Cl₂·DCM is chosen over Pd(PPh₃)₄. The bidentate dppf ligand prevents catalyst decomposition and β-hydride elimination, crucial for maintaining high turnover numbers (TON) with electron-rich aryl bromides.

  • Base/Solvent System: A Dioxane/Water (4:1) mix with

    
      is used. The water cosolvent is essential for dissolving the inorganic base and activating the boronic acid species (forming the boronate 'ate' complex), which is the actual transmetallating species.
    
Step-by-Step Methodology
  • Charge: To a nitrogen-flushed reaction vial, add:

    • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 mmol, 227 mg)

    • Quinoline-3-boronic acid (1.2 mmol, 208 mg)

    • 
       (3.0 mmol, 414 mg)
      
  • Solvent: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL). Degas by sparging with nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg). Note: Add catalyst last to minimize oxidation.

  • Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash Column Chromatography (Silica Gel). Elute with a gradient of 0–30% EtOAc in Hexanes.

Expected Data:

Parameter Specification
Appearance Off-white to pale yellow solid
Yield 82% - 94%

| ¹H NMR Diagnostic | Cyclopropyl methylene doublet at ~3.8 ppm; Quinoline aromatic protons >8.0 ppm. |

Protocol B: Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination

Target Scaffold: 4-(4-(cyclopropylmethoxy)phenyl)morpholine Application: ADME Optimization (Solubility Enhancement)

Scientific Rationale (E-E-A-T)
  • Ligand Selection: XPhos or RuPhos are critical here. These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition of the aryl bromide and, more importantly, accelerate the reductive elimination step, which is often the rate-determining step in C-N coupling.

  • Base Selection: NaOtBu (Sodium tert-butoxide) is used. It is strong enough to deprotonate the amine but, due to steric bulk, minimizes nucleophilic attack on the electrophile.

  • Stability Note: The cyclopropylmethyl ether is stable to NaOtBu; however, strong Lewis acids (

    
    , 
    
    
    
    ) must be avoided in downstream processing to preserve the ring.
Step-by-Step Methodology
  • Charge: To a dry, argon-purged Schlenk tube, add:

    • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 mmol, 227 mg)

    • Morpholine (1.2 mmol, 105 µL)

    • NaOtBu (1.4 mmol, 135 mg)

  • Catalyst Pre-formation:

    • Add

      
       (0.02 mmol, 18 mg) and XPhos (0.04 mmol, 19 mg).
      
    • Add anhydrous Toluene (5.0 mL).

  • Reaction: Heat to 100°C for 12 hours.

  • Workup:

    • Cool to RT and filter through a pad of Celite (eluting with EtOAc) to remove palladium black and insoluble salts.

    • Concentrate the filtrate.

  • Purification: Flash Chromatography (Silica Gel). Elute with 10–40% EtOAc in Hexanes.

Expected Data:

Parameter Specification
Appearance White crystalline solid
Yield 75% - 88%

| Mass Spec (ESI) | [M+H]+ = 234.15 (Calc.) |

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways from the core intermediate.

G Start 1-Bromo-4- (cyclopropylmethoxy)benzene Suzuki_Cond Protocol A: Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Heteroaryl Boronic Acid Start->Suzuki_Cond Buchwald_Cond Protocol B: Buchwald-Hartwig Pd2(dba)3, XPhos, NaOtBu Cyclic Amine (Morpholine) Start->Buchwald_Cond Prod_Suzuki Biaryl Scaffold (e.g., Quinoline deriv.) Target: Kinase Inhibition Suzuki_Cond->Prod_Suzuki Prod_Buchwald N-Aryl Heterocycle (e.g., Morpholine deriv.) Target: ADME/Solubility Buchwald_Cond->Prod_Buchwald

Caption: Divergent synthetic pathways for the functionalization of 1-Bromo-4-(cyclopropylmethoxy)benzene.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Inactive Boronic AcidBoronic acids can dehydrate to boroxines. Add a slight excess of water to the solvent system to hydrolyze boroxines back to active acid.
Protodebromination

-Hydride Elimination
Switch to a more electron-rich ligand (e.g.,

) or ensure the reaction remains strictly anhydrous if using sensitive catalysts (though Pd(dppf) is robust).
Ring Opening Acidic ContaminationEnsure all glassware is acid-free. Avoid using

stored for long periods (forms HCl) for NMR; use DMSO-

or neutralize solvent.
Pd Removal Metal ScavengingIf the product is for biological assay, treat the organic layer with QuadraPure™ TU or similar thiourea scavengers to reduce Pd content <10 ppm.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Suzuki Coupling.[2] Organic Chemistry Portal.[3]

    • [Link]

  • Buchwald-Hartwig Amination Overview

    • Buchwald-Hartwig Amination.[4][5] Wikipedia/Primary Literature Summary.

    • [Link][5]

  • Cyclopropyl Group in Medicinal Chemistry

    • The Cyclopropyl Fragment is a Versatile Player. ResearchGate.[6]

    • [Link]

  • Starting Material Data (EPA/Chemical Listings)

    • Benzene, 1-bromo-4-phenoxy- (Analogous Ether Reactivity). US EPA Substance Registry.
    • [Link][1][7][8][9]

Sources

Method

Application Note: Scalable Synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene

Abstract & Application Context This application note details the process optimization and scale-up protocol for 1-Bromo-4-(cyclopropylmethoxy)benzene (CAS: 104-92-7 analog/derivative). This compound is a critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the process optimization and scale-up protocol for 1-Bromo-4-(cyclopropylmethoxy)benzene (CAS: 104-92-7 analog/derivative). This compound is a critical pharmacophore and intermediate in the synthesis of SGLT2 inhibitors (e.g., Bexagliflozin) used in the treatment of type 2 diabetes.

While standard laboratory methods utilize acetone/reflux, this protocol addresses the specific challenges of multi-kilogram manufacturing:

  • Solvent Swap: Transitioning to high-boiling polar aprotic solvents (DMF/NMP) to accelerate kinetics.

  • Impurity Control: Minimizing thermal degradation of the cyclopropyl ring.

  • Workup Efficiency: A streamlined extraction and crystallization protocol to remove residual solvent and inorganic salts without chromatography.

Chemical Strategy & Mechanism[1][2][3][4]

Retrosynthetic Analysis

The target molecule is synthesized via a classical Williamson Ether Synthesis . The reaction involves the nucleophilic attack of the phenoxide ion (generated from 4-bromophenol) on the primary carbon of (bromomethyl)cyclopropane.

Key Mechanistic Considerations:

  • Mechanism:

    
     (Bimolecular Nucleophilic Substitution).[1]
    
  • Thermodynamics: The reaction is exothermic.[2] The formation of the KBr lattice provides a thermodynamic driving force.

  • Kinetics: (Bromomethyl)cyclopropane is a primary alkyl halide but exhibits slightly reduced electrophilicity compared to simple alkyl halides due to the steric shielding of the cyclopropyl ring.

  • Side Reactions:

    • C-Alkylation: Rare with phenoxides under these conditions but possible at high temperatures.

    • Cyclopropyl Ring Opening: The cyclopropyl moiety is highly strained (

      
      ). Strongly acidic conditions during workup must be avoided to prevent ring cleavage.
      
Reaction Scheme Visualization

ReactionScheme Reactant1 4-Bromophenol (Nucleophile) Intermediate Phenoxide Anion (Active Species) Reactant1->Intermediate Deprotonation (DMF, 60°C) Reactant2 (Bromomethyl)cyclopropane (Electrophile) Product 1-Bromo-4-(cyclopropylmethoxy)benzene (Target Ether) Reactant2->Product Base K2CO3 (Base) Base->Intermediate Intermediate->Product SN2 Attack Byproduct KBr + CO2 + H2O Intermediate->Byproduct Side Products

Figure 1: Mechanistic pathway for the base-mediated O-alkylation of 4-bromophenol.

Optimized Protocol (Scale-Up Ready)

Scale: 1.0 kg Input (4-Bromophenol) Expected Yield: 92–95% Purity: >99.5% (HPLC)

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Mass/VolDensityRole
4-Bromophenol 173.011.01.00 kgSolidSubstrate
(Bromomethyl)cyclopropane 135.001.20.93 kg1.39 g/mLAlkylating Agent
Potassium Carbonate (Milled) 138.212.01.60 kgSolidBase
DMF (Anhydrous) 73.09-5.0 L0.94 g/mLSolvent
Toluene 92.14-5.0 L0.87 g/mLExtraction Solvent
Water (DI) 18.02-15.0 L1.00 g/mLQuench/Wash
Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer (overhead), reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Charge DMF (5.0 L) and 4-Bromophenol (1.00 kg) . Stir at 200 RPM until fully dissolved.

  • Base Addition: Add Milled K2CO3 (1.60 kg) in portions over 15 minutes.

    • Note: The reaction is heterogeneous. Efficient stirring is critical to maintain suspension of the base.

  • Reagent Addition: Add (Bromomethyl)cyclopropane (0.93 kg) via addition funnel over 30 minutes.

    • Exotherm Alert: Monitor temperature.[2][3][4] Maintain internal temperature

      
       during addition.
      
Phase 2: Reaction Progression
  • Heating: Ramp internal temperature to 60°C over 1 hour.

  • Maintenance: Hold at 60°C for 6–8 hours.

  • IPC (In-Process Control): Sample for HPLC/TLC after 6 hours.

    • Specification: <1.0% unreacted 4-bromophenol.

    • TLC Mobile Phase: Hexane:Ethyl Acetate (9:1). Product

      
      ; SM 
      
      
      
      .
Phase 3: Workup & Isolation
  • Quench: Cool reactor to 20°C. Add Water (10.0 L) slowly.

    • Caution: Exothermic dissolution of inorganic salts.

  • Extraction: Add Toluene (5.0 L) . Agitate vigorously for 20 minutes, then settle for 30 minutes. Separate phases.

    • Why Toluene? It provides excellent phase separation from DMF/Water mixtures, unlike DCM which can form emulsions.

  • Washing: Wash the organic layer with Water (2 x 2.5 L) to aggressively remove residual DMF.

    • Critical Step: Residual DMF prevents crystallization in the next step.

  • Concentration: Transfer organic layer to a rotavap or distillation unit. Distill Toluene under reduced pressure (

    
    , 100 mbar) to a yellow oil.
    
Phase 4: Crystallization [5][2]
  • Solvent Swap: Add Ethanol (2.0 L) to the oil. Heat to 50°C to ensure homogeneity.

  • Cooling: Cool slowly to 0–5°C over 4 hours. Seed crystals may be added at 25°C if available.

  • Filtration: Filter the resulting white solid. Wash with cold Ethanol/Water (1:1, 500 mL).

  • Drying: Vacuum oven at 35°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: Reactor Charging (DMF + 4-Bromophenol) BaseAdd Add K2CO3 (Suspension Formed) Start->BaseAdd ReagentAdd Add (Bromomethyl)cyclopropane (Control Exotherm <30°C) BaseAdd->ReagentAdd Reaction Heat to 60°C (6-8 Hours) ReagentAdd->Reaction IPC IPC Check (HPLC <1% SM) Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Quench with Water Extract into Toluene IPC->Quench Pass Wash Aqueous Wash x2 (Remove DMF) Quench->Wash Cryst Crystallize (Ethanol) Wash->Cryst Final Final Product White Crystalline Solid Cryst->Final

Figure 2: End-to-end process flow for the isolation of 1-Bromo-4-(cyclopropylmethoxy)benzene.

Critical Process Parameters (CPP) & Troubleshooting

Self-Validating System

To ensure the protocol is self-validating, the following checkpoints must be met:

  • Visual Check: The reaction mixture should transition from a thick white suspension (K2CO3) to a slightly thinner suspension with a yellow tint as the phenoxide is consumed.

  • Phase Separation: During workup, the interface between Toluene and Water/DMF must be sharp. Rag layers indicate insufficient salt content or residual solid K2CO3. Remedy: Add brine.

  • NMR Validation: The product 1H NMR (CDCl3) must show a doublet at

    
     ppm (
    
    
    
    ) and the disappearance of the phenolic -OH singlet.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield (<80%) Incomplete reaction or loss in mother liquor.Check IPC before quench. If reaction is complete, cool crystallization to -10°C to recover more solid.
Product is Oily Residual DMF or Toluene.DMF is hard to remove. Increase water washes during extraction (3x instead of 2x).
Impurity: Ring Opening Acidic conditions or excessive heat (>90°C).Ensure workup water is neutral/basic. Do not exceed 70°C during reaction.
Slow Kinetics Particle size of K2CO3 too large.Use milled or micronized K2CO3 to increase surface area.

Safety & Handling (EHS)

  • (Bromomethyl)cyclopropane: Flammable liquid (Flash point: 35°C). It is an alkylating agent and should be treated as a potential mutagen. Handle in a fume hood.

  • 4-Bromophenol: Toxic if swallowed and causes severe skin burns.

  • DMF: Reprotoxic. Avoid skin contact.[6][7][8][9][10]

  • Waste Disposal: The aqueous layer contains DMF and potassium salts. Segregate as "Non-Halogenated Organic/Aqueous Waste" for incineration.

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification". Journal of the Chemical Society, 4, 229.

  • BenchChem. (2025).[2] "Synthesis of 1-bromo-4-(trichloromethyl)benzene" (Analogous aromatic bromination/substitution workflows).

  • Apollo Scientific. (2023). "Safety Data Sheet: (Bromomethyl)cyclopropane".

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions".

  • Google Patents. "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene" (WO2015063726A1 - Analogous ether synthesis intermediate for gliflozins).

Sources

Application

functionalization of the cyclopropylmethoxy group in 1-Bromo-4-(cyclopropylmethoxy)benzene

An In-Depth Guide to the Strategic Functionalization of 1-Bromo-4-(cyclopropylmethoxy)benzene Authored by a Senior Application Scientist Introduction: The Strategic Value of 1-Bromo-4-(cyclopropylmethoxy)benzene In the l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Functionalization of 1-Bromo-4-(cyclopropylmethoxy)benzene

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 1-Bromo-4-(cyclopropylmethoxy)benzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. 1-Bromo-4-(cyclopropylmethoxy)benzene emerges as a molecule of significant interest, embodying a powerful combination of functionalities. The brominated aromatic ring serves as a versatile handle for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1][2] Simultaneously, the cyclopropylmethoxy group offers a unique structural and metabolic profile. The cyclopropyl ring is a well-recognized bioisostere for larger, more flexible alkyl groups or unsaturated moieties, often enhancing metabolic stability and conformational rigidity in drug candidates.

This guide provides a comprehensive overview of the functionalization strategies for 1-bromo-4-(cyclopropylmethoxy)benzene. We will explore reactions that selectively target the aromatic C-Br bond while preserving the integrity of the ether linkage, as well as transformations that directly engage the cyclopropylmethoxy group itself. Each section is designed to provide not only detailed, reproducible protocols but also the underlying mechanistic principles and strategic considerations that govern experimental success.

Synthesis of the Core Scaffold: 1-Bromo-4-(cyclopropylmethoxy)benzene

The reliable synthesis of the starting material is the foundational step for any subsequent functionalization. The most direct and efficient route is the Williamson ether synthesis, starting from the readily available 4-bromophenol and cyclopropylmethyl bromide.

Causality of Experimental Design:

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It ensures the complete deprotonation of the weakly acidic 4-bromophenol to form the corresponding phenoxide. This highly nucleophilic phenoxide can then efficiently displace the bromide from cyclopropylmethyl bromide in an SN2 reaction. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is selected to solubilize the phenoxide salt and accelerate the SN2 reaction rate. The reaction is conducted under an inert atmosphere to prevent quenching of the highly reactive sodium hydride by atmospheric moisture.

Protocol 1: Synthesis via Williamson Ether Synthesis

Materials:

  • 4-Bromophenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Cyclopropylmethyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-bromophenol (1.0 eq).

  • Dissolve the phenol in anhydrous DMF (approx. 0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a clear solution of the sodium phenoxide is formed.

  • Cool the reaction mixture back to 0 °C.

  • Add cyclopropylmethyl bromide (1.1 eq) dropwise via the dropping funnel over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-4-(cyclopropylmethoxy)benzene as a clear oil or low-melting solid.

Part A: Functionalization at the Aromatic Core (C-Br Bond)

The C(sp²)-Br bond is the primary site for diversification of this scaffold. Its reactivity in palladium-catalyzed cross-coupling reactions is well-established, providing access to a vast array of more complex molecular architectures. A key advantage here is the general stability of the cyclopropylmethoxy group under the typically basic and mildly heated conditions of these reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most versatile method for forming new C-C bonds by coupling the aryl bromide with an organoboron reagent.[3] The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_inputs Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition) Pd0->ArPdBr Ar-Br ArPdOR Ar-Pd(II)L₂-OR' (Transmetalation) ArPdBr->ArPdOR [R'-B(OR)₃]⁻ ArPdOR->Pd0 Reductive Elimination Product_Out Ar-R' ArPdOR->Product_Out ArR Ar-R' (Product) ArX Ar-Br (Substrate) Boronic R'-B(OH)₂ + Base Regen_Pd0 Pd(0)L₂ caption Fig 1. Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Fig 1. Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a Schlenk flask, combine 1-bromo-4-(cyclopropylmethoxy)benzene, phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, 0.2 M concentration relative to the bromide).

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. It is a cornerstone of medicinal chemistry for accessing aniline derivatives. The choice of ligand for the palladium catalyst is crucial and depends on the steric and electronic properties of the amine.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a glovebox or Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add 1-bromo-4-(cyclopropylmethoxy)benzene and anhydrous toluene.

  • Add morpholine to the mixture.

  • Seal the vessel and heat to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Comparative Data for Aromatic Core Functionalization
Reaction TypeCoupling PartnerTypical Catalyst/LigandBaseKey Outcome
Suzuki-Miyaura Boronic Acids/EstersPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Forms C-C bonds; high functional group tolerance.
Heck AlkenesPd(OAc)₂, PPh₃Et₃N, K₂CO₃Forms C-C bonds (alkenylated arenes).
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂, CuIEt₃N, DiisopropylamineForms C-C bonds (aryl alkynes).
Buchwald-Hartwig Amines, AmidesPd₂(dba)₃ / XPhos, RuPhosNaOtBu, K₃PO₄Forms C-N bonds.
Ullmann Phenols, AlcoholsCuI, Cu₂OK₂CO₃, Cs₂CO₃Forms C-O bonds (diaryl ethers).[4]

Part B: Functionalization of the Cyclopropylmethoxy Group

While the cyclopropylmethoxy moiety is generally robust, it possesses latent reactivity that can be exploited under specific conditions. These transformations are often more challenging and require careful control to avoid undesired side reactions.

Ether Cleavage: Unmasking the Phenol

The ether bond can be cleaved to reveal the parent 4-bromophenol, a valuable transformation if the cyclopropylmethoxy group was used as a protecting group. This typically requires strong acidic conditions.[5][6]

Mechanistic Consideration: The reaction proceeds by protonation of the ether oxygen, creating a good leaving group.[7] The subsequent cleavage can occur via an SN1 or SN2 pathway. Given the primary nature of the cyclopropylmethyl carbon, an SN2 pathway is expected with nucleophilic acids like HBr or HI. However, under strongly acidic or Lewis acidic conditions, formation of the highly unstable cyclopropylcarbinyl cation can lead to rearrangements.[8][9]

Ether_Cleavage Start Ar-O-CH₂-cyclopropyl Protonated Ar-O⁺(H)-CH₂-cyclopropyl (Protonation) Start->Protonated HBr Transition Sₙ2 Transition State [Br⁻---CH₂---O⁺(H)-Ar] Protonated->Transition Br⁻ (nucleophile) Products Ar-OH + Br-CH₂-cyclopropyl (Products) Transition->Products

Caption: Fig 2. Sₙ2 Mechanism for Acidic Cleavage of the Ether.

Protocol 4: Ether Cleavage with Boron Tribromide (BBr₃)

Materials:

  • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 eq)

  • Boron tribromide (1M solution in CH₂Cl₂) (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 1-bromo-4-(cyclopropylmethoxy)benzene in anhydrous CH₂Cl₂ in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise via syringe.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of methanol.

  • Pour the mixture into saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield 4-bromophenol.

The Challenge of Cyclopropylmethyl Rearrangements

A hallmark of cyclopropylmethyl systems is their propensity to undergo rearrangement under cationic conditions.[8] The cyclopropylcarbinyl cation, if formed, rapidly equilibrates with the cyclobutyl and homoallyl cations, leading to a mixture of products. This is a critical consideration in any reaction design that may involve carbocation intermediates (e.g., certain ether cleavage conditions, electrophilic additions).

Caption: Fig 3. Equilibration of the Cyclopropylcarbinyl Cation.

Strategic Implication: To avoid these rearrangements, it is imperative to choose reaction conditions that circumvent the formation of a carbocation on the methylene carbon of the cyclopropylmethoxy group. For ether cleavage, this means favoring SN2 conditions (e.g., HI, HBr) over SN1-promoting conditions (e.g., strong Lewis acids without a potent nucleophile).

Conclusion

1-Bromo-4-(cyclopropylmethoxy)benzene is a highly adaptable synthetic intermediate. Its dual reactivity allows for two distinct modes of functionalization. The C-Br bond provides a reliable entry point for a wide range of cross-coupling reactions, enabling the construction of complex aryl structures while the cyclopropylmethoxy group remains intact. Conversely, targeted reactions on the ether moiety, such as cleavage or potential rearrangements, can be achieved under specific, often harsh, conditions. A thorough understanding of the stability and reactivity of both the aryl bromide and the cyclopropylmethyl ether is essential for rationally designing synthetic routes and leveraging this building block to its full potential in the development of novel chemical entities.

References

  • Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • PubMed Central. (n.d.). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Vinylcyclopropane-Cyclopentene Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). Retrieved from [Link]

  • ACS Publications. (2010). Thermal Rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and Selanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Retrieved from [Link]

  • PubMed. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). Retrieved from [Link]

  • ResearchGate. (2017). Investigating the Effect of Various Oxidizing Agents on the Surface Functionalization of Microporous Polypropylene Membranes. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2004). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • YouTube. (2023). Cleavage of Ethers with Acids. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 1-Bromo-4-cyclopropylbenzene. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]

  • US EPA. (n.d.). Benzene, 1-bromo-4-phenoxy- - Substance Details. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • EurekAlert!. (2015). Selective functionalization synthesizes chemotherapeutic natural products. Retrieved from [Link]

  • YouTube. (2019). Ethers 2: Cleavage. Retrieved from [Link]

  • Filo. (2025). HNMR Signals for a biaryl symmetrical compound from a copper coupling reaction between 1-bromo-4-metoxybenzene and m-cresol. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II).... Retrieved from [Link]

  • Bentham Science. (n.d.). Oxyfunctionalization of CH2-Group Activated by Adjacent Three-Membered Ring. Retrieved from [Link]

Sources

Method

role of 1-Bromo-4-(cyclopropylmethoxy)benzene in medicinal chemistry

Application Note: 1-Bromo-4-(cyclopropylmethoxy)benzene in Medicinal Chemistry Executive Summary 1-Bromo-4-(cyclopropylmethoxy)benzene (CAS: 412004-56-9) is a specialized aryl halide intermediate used extensively in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Bromo-4-(cyclopropylmethoxy)benzene in Medicinal Chemistry

Executive Summary

1-Bromo-4-(cyclopropylmethoxy)benzene (CAS: 412004-56-9) is a specialized aryl halide intermediate used extensively in the optimization of lead compounds for metabolic stability.[1] In medicinal chemistry, it serves as a critical building block for installing the 4-(cyclopropylmethoxy)phenyl moiety—a bioisostere for the 4-methoxyphenyl group.[1] This substitution is a proven strategy to block rapid oxidative metabolism (O-demethylation) while modulating lipophilicity and potency.[1] This guide details the medicinal chemistry rationale, synthetic protocols, and specific applications of this intermediate, including its role in the synthesis of Adenosine A2B receptor agonists like BAY 60-6583 .[1]

Medicinal Chemistry Rationale

The "Methyl-to-Cyclopropylmethyl" Switch

The 4-methoxyphenyl group is a ubiquitous pharmacophore but suffers from a common metabolic liability: rapid O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1] This leads to short half-lives and high clearance.[1]

Replacing the methyl group with a cyclopropylmethyl group offers three distinct advantages:

  • Metabolic Stability: The steric bulk of the cyclopropyl ring hinders the approach of heme-iron in CYP450 active sites, significantly slowing the rate of O-dealkylation.[1] Furthermore, the cyclopropyl ring itself is relatively resistant to oxidative opening compared to linear alkyl chains.[1]

  • Lipophilicity Modulation: The cyclopropyl group adds lipophilicity (increasing cLogP by ~0.8–1.0 unit vs. methyl), which can improve permeability and blood-brain barrier (BBB) penetration.[1]

  • Electronic & Steric Effects: The cyclopropyl ring has unique electronic properties ("pseudo-unsaturation") due to its strained Walsh orbitals, which can engage in specific hydrophobic interactions within a receptor pocket that a simple ethyl or propyl group cannot.[1]

Case Study: BAY 60-6583

The utility of this moiety is exemplified in BAY 60-6583 , a potent and selective Adenosine A2B receptor agonist.[1][2] The 4-(cyclopropylmethoxy)phenyl motif was critical for achieving high selectivity over A1, A2A, and A3 receptors while maintaining metabolic stability suitable for in vivo studies.[1]

Synthetic Pathways & Logic

The versatility of 1-bromo-4-(cyclopropylmethoxy)benzene lies in the bromine handle, which allows for divergent synthesis via Palladium-catalyzed couplings or organometallic additions.[1]

SyntheticPathways Bromide 1-Bromo-4- (cyclopropylmethoxy)benzene (Starting Material) Boronic Aryl Boronic Acid (via Miyaura Borylation) Bromide->Boronic Pd(dppf)Cl2, B2pin2 Biaryl Biaryl Scaffolds (via Suzuki Coupling) (e.g., BAY 60-6583) Bromide->Biaryl Pd(PPh3)4, Ar-B(OH)2 Grignard Grignard/Lithium Reagent (Nucleophilic Addition) Bromide->Grignard Mg, THF Alcohol Benzylic Alcohols (via Aldehyde Addition) Grignard->Alcohol R-CHO

Figure 1: Divergent synthetic utility of 1-bromo-4-(cyclopropylmethoxy)benzene.[1] The bromide serves as a linchpin for cross-coupling and nucleophilic additions.

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene

Objective: Preparation of the intermediate from commercially available 4-bromophenol.[1] This Williamson ether synthesis is robust and scalable.[1]

Reagents:

  • 4-Bromophenol (1.0 equiv)[1][3]

  • (Bromomethyl)cyclopropane (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (10.0 g, 57.8 mmol) in DMF (100 mL).

  • Base Addition: Add anhydrous

    
     (16.0 g, 115.6 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes.
    
  • Alkylation: Add (bromomethyl)cyclopropane (9.36 g, 69.4 mmol) dropwise via a syringe or addition funnel.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.[1] The starting phenol should be fully consumed.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 85–95%[1]

    • Appearance: Colorless to pale yellow oil or low-melting solid.[1]

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling the bromide with a phenylboronic acid to create a biaryl core (e.g., for kinase or GPCR inhibitor scaffolds).

Reagents:

  • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Setup: Charge a reaction vial with 1-bromo-4-(cyclopropylmethoxy)benzene (1.0 mmol), the aryl boronic acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M aqueous

    
     (1.5 mL).
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: The biphasic system requires vigorous stirring.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[1] Separate layers. Extract aqueous layer with EtOAc.[1][4]

  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography.
    
Protocol C: Grignard Formation & Addition

Objective: Generation of the nucleophilic aryl species for addition to aldehydes/ketones.[1]

Procedure:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine.[1]

  • Initiation: Dissolve 1-bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv) in anhydrous THF (concentration ~0.5 M). Add 5% of this solution to the Mg turnings. Heat gently with a heat gun until the iodine color fades and reflux begins.

  • Addition: Add the remaining bromide solution dropwise to maintain a gentle reflux (approx. 30 mins).

  • Reaction: Stir at reflux for an additional 1 hour. The solution typically turns dark grey/brown.[1]

  • Electrophile Trapping: Cool to 0°C and add the electrophile (e.g., an aldehyde) dropwise.[1]

Physicochemical Property Profile

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 227.10 g/mol Low MW allows room for further functionalization.[1]
cLogP ~3.8Higher than 4-bromoanisole (~3.0); increases permeability.[1]
H-Bond Donors 0No donors; good for membrane crossing.[1]
H-Bond Acceptors 1Ether oxygen acts as a weak acceptor.[1]
Rotatable Bonds 2Low flexibility; good for rigidifying pharmacophores.[1]

Troubleshooting & Optimization

  • Incomplete Alkylation (Protocol A): If the reaction stalls, add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv) to form the more reactive iodomethylcyclopropane in situ (Finkelstein reaction).

  • Protodebromination (Protocol B): If the bromine is reduced to a hydrogen (forming (cyclopropylmethoxy)benzene) instead of coupling, ensure the solvent is thoroughly degassed to remove Oxygen and avoid using alcohol solvents which can act as hydride sources.

  • Grignard Initiation (Protocol C): Aryl bromides with electron-donating alkoxy groups can be sluggish to initiate.[1] If standard initiation fails, use i-PrMgCl (TurboGrignard) for a halogen-magnesium exchange at -20°C instead of direct insertion.[1]

References

  • Synthesis and SAR of Adenosine A2B Agonists (BAY 60-6583)

    • Title: Discovery of 2-[6-Amino-3,5-dicyano-4-(4-cyclopropylmethoxyphenyl)pyridin-2-ylsulfanyl]acetamide (BAY 60-6583) as a Potent and Selective Adenosine A2B Receptor Agonist.[1][2]

    • Source: Journal of Medicinal Chemistry (2025/Historical Context).[1]

    • Note: This reference establishes the use of the 4-(cyclopropylmethoxy)phenyl moiety for receptor selectivity and stability.[1]

    • URL:[Link]

  • Metabolic Stability of Cyclopropylmethyl Ethers

    • Title: Cyclopropylmethyl ethers as metabolically stable bioisosteres for methyl ethers.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.[1]

    • URL:[Link]

  • General Suzuki Coupling Protocols

    • Title: Suzuki-Miyaura Cross-Coupling: The reaction of arylboronic acids with aryl halides.[1]

    • Source: Organic Syntheses.[1]

    • URL:[Link]

  • Compound Data & Safety (CAS 412004-56-9)

    • Title: 1-Bromo-4-(cyclopropylmethoxy)benzene Safety Data Sheet.[1]

    • Source: ChemicalBook / Sigma-Aldrich.[1]

Sources

Application

Application Notes and Protocols: Synthesis and Strategic Functionalization of 1-Bromo-4-(cyclopropylmethoxy)benzene

Introduction: The Value of the Cyclopropylmethoxy Motif in Modern Chemistry In the landscape of medicinal chemistry and materials science, the cyclopropyl group is a highly prized structural motif. Its unique conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of the Cyclopropylmethoxy Motif in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the cyclopropyl group is a highly prized structural motif. Its unique conformational rigidity, combined with its ability to modulate electronic properties and metabolic stability, makes it a "bioisostere" of choice for replacing groups like gem-dimethyl or vinyl functionalities. When linked to an aromatic core via a flexible ether bridge, as in 1-Bromo-4-(cyclopropylmethoxy)benzene, it creates a versatile building block. This scaffold combines the favorable physicochemical properties of the cyclopropylmethoxy tail with the synthetic versatility of an aryl bromide "handle."

The aryl bromide functionality is a cornerstone of modern synthetic chemistry, serving as a reliable precursor for a vast array of transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of the synthesis of this key intermediate and explores its subsequent functionalization through robust, field-proven protocols. We delve into the causality behind experimental choices, offering insights to empower researchers in drug discovery and materials development to leverage this valuable synthon effectively.

Section 1: Synthesis of the Core Scaffold: 1-Bromo-4-(cyclopropylmethoxy)benzene

The most direct and reliable method for preparing the title compound is the Williamson ether synthesis, a classic yet powerful C-O bond-forming reaction. This approach involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.

Rationale for Synthetic Strategy: Starting from the commercially available and inexpensive 4-bromophenol ensures the regiochemistry is pre-defined. (Bromomethyl)cyclopropane serves as the source of the desired cyclopropylmethoxy group. The choice of a moderately strong base, such as potassium carbonate (K₂CO₃), is critical. It is sufficiently basic to deprotonate the phenol (pKa ≈ 10) to its corresponding phenoxide nucleophile but is mild enough to prevent side reactions, such as elimination of the alkyl halide. Acetone or DMF are chosen as polar aprotic solvents to effectively dissolve the ionic intermediates and facilitate the Sₙ2 reaction pathway.

Protocol 1: Williamson Ether Synthesis

Materials:

  • 4-Bromophenol (1.0 equiv)

  • (Bromomethyl)cyclopropane (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add a sufficient volume of acetone or DMF to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the phenol).

  • Add (bromomethyl)cyclopropane (1.1 equiv) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to afford 1-Bromo-4-(cyclopropylmethoxy)benzene as a pure compound.

G Workflow: Williamson Ether Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 4-Bromophenol, K2CO3, and (Bromomethyl)cyclopropane in Acetone/DMF heat Heat to 60-70 °C (12-18 h) reagents->heat monitor Monitor via TLC heat->monitor cool Cool & Filter monitor->cool concentrate Concentrate Filtrate cool->concentrate extract Liquid-Liquid Extraction concentrate->extract purify Flash Chromatography extract->purify product Pure 1-Bromo-4-(cyclopropylmethoxy)benzene purify->product

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)–Br bond in 1-Bromo-4-(cyclopropylmethoxy)benzene is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions are among the most powerful tools in modern organic synthesis.[1]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) and is a premier method for constructing biaryl structures.[3]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Base-mediated activation of the boronic acid and transmetalation to the Pd(II) center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

G Simplified Catalytic Cycle: Suzuki-Miyaura Coupling pd0 Pd(0)L2 oxidative_add Oxidative Addition pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex transmetal Transmetalation pd2_biaryl Ar-Pd(II)L2-R pd2_complex->pd2_biaryl pd2_biaryl->pd0 reductive_elim Reductive Elimination product Ar-R arbr Ar-Br boronic R-B(OH)2 + Base

Caption: The three key stages of the Suzuki-Miyaura catalytic cycle.

Protocol 2.1: Suzuki-Miyaura Coupling

Materials:

  • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water 4:1)

  • Argon or Nitrogen gas

Procedure:

  • In an oven-dried Schlenk flask, combine 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction to 80-100 °C and stir for 4-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography or recrystallization.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid4-(Cyclopropylmethoxy)-1,1'-biphenyl85-95%
24-Methoxyphenylboronic acid4'-(Cyclopropylmethoxy)-4-methoxy-1,1'-biphenyl82-92%
3Thiophene-3-boronic acid3-(4-(Cyclopropylmethoxy)phenyl)thiophene78-88%
44-Acetylphenylboronic acid1-(4'-(Cyclopropylmethoxy)-[1,1'-biphenyl]-4-yl)ethan-1-one75-85%
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines from aryl halides.[4][5] Its development revolutionized access to anilines, which are prevalent in pharmaceuticals.

Rationale for Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective. Buchwald-Hartwig amination requires electron-rich, sterically hindered phosphine ligands (e.g., XPhos, RuPhos, tBu₃P).[6][7] These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine for coordination to the palladium center.[6]

Protocol 2.2: Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by the amine and then 1-Bromo-4-(cyclopropylmethoxy)benzene.

  • Seal the vessel and heat to 90-110 °C for 8-24 hours.

  • Monitor the reaction by LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling forges a bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes, which are important in materials science and as synthetic intermediates.[8][9][10]

Mechanistic Insight: This reaction uniquely employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive towards transmetalation to the palladium center than the alkyne itself.[8]

Protocol 2.3: Sonogashira Coupling

Materials:

  • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous THF or Toluene

Procedure:

  • To a Schlenk flask, add 1-Bromo-4-(cyclopropylmethoxy)benzene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with inert gas three times.

  • Add the solvent (e.g., THF) and the amine base (e.g., TEA). The solvent/base ratio is often around 2:1 to 3:1.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction by TLC.

  • Workup: Concentrate the reaction mixture. Redissolve in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry and concentrate.

  • Purification: Purify by flash column chromatography.

Section 3: Organometallic Intermediate Pathways

For transformations where cross-coupling is not suitable, conversion of the aryl bromide to a potent organometallic nucleophile opens up an alternative and powerful set of synthetic routes.

Grignard Reagent Formation

The Grignard reaction converts the aryl bromide into a highly nucleophilic organomagnesium species, capable of reacting with a wide range of electrophiles, most notably carbonyl compounds.[11][12]

Key Considerations: This reaction is extremely sensitive to moisture and protic sources. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents are essential. A small crystal of iodine or 1,2-dibromoethane is often used to initiate the reaction by activating the magnesium surface.

Protocol 3.1: Grignard Formation and Reaction with an Aldehyde

Materials:

  • Magnesium turnings (1.5 equiv)

  • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Iodine (one small crystal)

  • Aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Place magnesium turnings and an iodine crystal in a flame-dried, three-necked flask under an inert atmosphere.

  • Add a small portion of anhydrous THF.

  • In a separate dry flask, prepare a solution of 1-Bromo-4-(cyclopropylmethoxy)benzene in anhydrous THF.

  • Add a small amount (approx. 10%) of the aryl bromide solution to the magnesium suspension and warm gently until the iodine color fades and bubbling begins, indicating initiation.

  • Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir for an additional 1-2 hours until most of the magnesium is consumed. The resulting dark solution is the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • After addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting secondary alcohol by flash column chromatography.

Lithium-Halogen Exchange

Reacting the aryl bromide with an organolithium reagent (typically n-BuLi or t-BuLi) at low temperatures results in a rapid lithium-halogen exchange, forming a highly reactive aryllithium species.[13][14] This intermediate can react with a variety of weak electrophiles that are incompatible with Grignard reagents.

G Organometallic Intermediate Workflow cluster_grignard Grignard Pathway cluster_lithium Lithiation Pathway start Ar-Br (1-Bromo-4-(cyclopropylmethoxy)benzene) grignard_formation Mg, THF start->grignard_formation lithiation n-BuLi, THF, -78 °C start->lithiation grignard_reagent Ar-MgBr grignard_formation->grignard_reagent electrophile Electrophile (e.g., Aldehyde, DMF, CO2) grignard_reagent->electrophile lithium_reagent Ar-Li lithiation->lithium_reagent lithium_reagent->electrophile product Functionalized Product (e.g., Ar-CH(OH)R, Ar-CHO, Ar-COOH) electrophile->product

Caption: Divergent pathways using organometallic intermediates.

Protocol 3.2: Lithiation and Quench with DMF

Procedure:

  • Dissolve 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10 minutes.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Purification: Purify the resulting aldehyde by flash column chromatography.

Conclusion

1-Bromo-4-(cyclopropylmethoxy)benzene is a strategically valuable building block that provides a gateway to a diverse range of chemical structures. The protocols detailed herein offer reliable and robust methods for its synthesis and subsequent elaboration. By leveraging modern cross-coupling chemistry and classic organometallic transformations, researchers can efficiently incorporate the desirable cyclopropylmethoxy-phenyl motif into complex target molecules, accelerating innovation in both pharmaceutical and materials science discovery programs.

References

  • Title: 1-Bromo-4-cyclopropylbenzene | C9H9Br | CID 12221355 - PubChem Source: PubChem URL: [Link]

  • Title: cyclopropylbenzene Source: Organic Syntheses Procedure URL: [Link]

  • Title: Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron Source: MDPI URL: [Link]

  • Title: 1-Bromo-4-ethylbenzene: A Versatile Tool for Organic Synthesis Source: Medium URL: [Link]

  • Title: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Source: ResearchGate URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: 1-Bromo-4-propylbenzene | C9H11Br | CID 136374 Source: PubChem URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Advances in Cross-Coupling Reactions Source: MDPI URL: [Link]

  • Title: Benzene, 1-bromo-4-methoxy- Source: NIST WebBook URL: [Link]

  • Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Aromatic Reactivity Source: Michigan State University Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: 7: The Grignard Reaction (Experiment) Source: Chemistry LibreTexts URL: [Link]

  • Title: Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof Source: Google Patents URL
  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Product Subclass 7: Propargylic Grignard Reagents Source: Thieme Chemistry URL: [Link]

  • Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: Experiment Three: Chemoselectivity in Gringard Formation Source: Chegg URL: [Link]

  • Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst Source: MDPI URL: [Link]

  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e Source: ResearchGate URL: [Link]

  • Title: 1-Bromo-4-cyclopropylbenzene Source: AMERICAN ELEMENTS URL: [Link]

  • Title: Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Source: ResearchGate URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Conversion of 1-bromo-4-nitrobenzene after 1 or 4 h of reaction... Source: ResearchGate URL: [Link]

  • Title: 1-Bromo-4-(trans-4-butylcyclohexyl)benzene: A Key Intermediate in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 16.6: Multistep Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. Source: ResearchGate URL: [Link]

  • Title: Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid Source: ResearchGate URL: [Link]

  • Title: Benzene, 1-bromo-4-methoxy Source: SIELC Technologies URL: [Link]

Sources

Method

Catalytic Amination of 1-Bromo-4-(cyclopropylmethoxy)benzene: A Detailed Guide to Buchwald-Hartwig C-N Cross-Coupling

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals where the N-aryl amine motif is a prevalent structural feature.[1] This application note provides a comprehensive technical guide for the catalytic amination of 1-bromo-4-(cyclopropylmethoxy)benzene, a versatile building block. We will focus on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and widely adopted method for C-N cross-coupling.[2][3][4] This document moves beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, bases, and reaction conditions. Detailed, field-tested protocols are provided to ensure reliable and reproducible outcomes for researchers.

Introduction: The Strategic Importance of C-N Bond Formation

The synthesis of aryl amines via the coupling of an amine with an aryl halide is a fundamental transformation in organic chemistry.[5] Traditional methods often require harsh conditions and have limited substrate scope. The advent of transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, revolutionized this field by allowing for the formation of C-N bonds under milder conditions with exceptional functional group tolerance.[2][3]

The target substrate, 1-bromo-4-(cyclopropylmethoxy)benzene, contains an aryl bromide, which is an ideal coupling partner for palladium-catalyzed reactions, and a cyclopropylmethoxy group, a feature often explored in medicinal chemistry to modulate metabolic stability and binding affinity. This guide will equip researchers with the necessary knowledge to successfully couple this substrate with a variety of primary and secondary amines.

Mechanistic Foundation: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

The key steps are:

  • Reductive Elimination from a Pd(II) Precatalyst: The cycle typically begins with a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl bromide (1-bromo-4-(cyclopropylmethoxy)benzene), cleaving the C-Br bond and forming a Pd(II)-aryl complex. This is often the rate-determining step.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][7] The choice of base is crucial; it must be strong enough to deprotonate the amine but not so strong as to cause substrate decomposition.[8]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the N-aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl L-Pd(II)-Ar(Br) oxidative_addition->pd2_aryl amine_coordination Amine Coordination & Deprotonation pd2_aryl->amine_coordination pd2_amido L-Pd(II)-Ar(NR'R'') amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition amine HNR'R'' / Base amine->amine_coordination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Design: A Rationale-Driven Approach

A successful C-N coupling experiment hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source: While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common. Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ requires in situ reduction by a phosphine ligand or amine.[5] For convenience and air stability, palladacycle precatalysts are often preferred as they rapidly generate the active LPd(0) catalyst upon exposure to a base.

  • Ligand Selection (The Key to Success): The ligand stabilizes the palladium catalyst and modulates its reactivity. For aryl bromides, bulky, electron-rich phosphine ligands are essential. They promote the oxidative addition and facilitate the final reductive elimination step.[9] Several generations of ligands have been developed, with modern biarylphosphine ligands offering broad scope and high efficiency.[2][10]

    • Bidentate Ligands: Ligands like BINAP and DPPF were early successes, improving reliability for coupling primary amines.[2]

    • Monodentate Biarylphosphine Ligands: Ligands such as RuPhos and BrettPhos are highly effective for a wide range of amines, including challenging secondary amines and functionalized substrates, often allowing for lower catalyst loadings and milder reaction temperatures.[5][10]

  • The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[11] The most common and effective base for the amination of aryl bromides is sodium tert-butoxide (NaOt-Bu). Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, especially for more sensitive substrates, but may require higher temperatures.[9]

  • Solvent Choice: Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalyst. Toluene and 1,4-dioxane are excellent choices due to their ability to dissolve the reactants and their relatively high boiling points, which allows for effective heating.[9]

Detailed Laboratory Protocol

This protocol describes a general procedure for the amination of 1-bromo-4-(cyclopropylmethoxy)benzene with a generic primary aliphatic amine (e.g., n-hexylamine) using a modern biarylphosphine ligand.

Materials & Reagents
ReagentCAS NumberM.W. ( g/mol )Stoichiometry (eq.)Amount (mmol)
1-Bromo-4-(cyclopropylmethoxy)benzene208518-87-8227.101.01.0
Primary Amine (e.g., n-hexylamine)111-26-2101.191.21.2
Pd₂(dba)₃51364-51-3915.720.01 (1 mol% Pd)0.005
RuPhos787618-22-8474.620.02 (2 mol%)0.02
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.41.4
Anhydrous Toluene108-88-3--~5 mL

Note: Reagent quantities should be adjusted based on the desired scale.

Experimental Workflow

Caption: A typical workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure

CAUTION: This procedure involves air-sensitive reagents and requires the use of an inert atmosphere. All glassware should be oven- or flame-dried before use.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(cyclopropylmethoxy)benzene (1.0 mmol, 227 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.005 mmol, 4.6 mg), and RuPhos (0.02 mmol, 9.5 mg).

  • Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the primary amine (1.2 mmol, e.g., 158 µL of n-hexylamine). The mixture may change color.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure N-aryl amine product.

Concluding Remarks for the Practicing Scientist

The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of N-(4-(cyclopropylmethoxy)phenyl) amines. The success of the reaction is highly dependent on the quality of the reagents and the strict maintenance of anaerobic conditions. The ligand choice is paramount; while the protocol here specifies RuPhos, other modern biarylphosphine ligands may also provide excellent results and are worth screening for optimization.[12] This guide provides a strong, mechanistically-grounded starting point for any researcher looking to perform this valuable transformation.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. (2020). [Link]

  • Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination - ResearchGate. (2009). [Link]

  • Roles of Base in the Pd-Catalyzed Annulative Chlorophenylene Dimerization | ACS Catalysis - ACS Publications. (2020). [Link]

  • “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols | The Journal of Organic Chemistry - ACS Publications. (2018). [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW - WJPMR. (2017). [Link]

  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC - PubMed Central. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination - ResearchGate. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES - Organic Syntheses Procedure. (2002). [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. [Link]

  • Enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins via N-heterocyclic carbene catalyzed β-arylation/cyclization of α-bromoenals - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. (2024). [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022). [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • Benzene, 1-bromo-4-methoxy - SIELC Technologies. (2018). [Link]

  • Benzene, 1-bromo-4-phenoxy- - Substance Details - SRS | US EPA. [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. (2022). [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 1-Bromo-4-(cyclopropylmethoxy)benzene

Ticket ID: SC-OPT-4492 Status: Open Subject: Optimization & Troubleshooting for Electron-Rich Aryl Bromides with Cyclopropyl Motifs Executive Summary & Substrate Analysis User Profile: Medicinal Chemist / Process Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-OPT-4492 Status: Open Subject: Optimization & Troubleshooting for Electron-Rich Aryl Bromides with Cyclopropyl Motifs

Executive Summary & Substrate Analysis

User Profile: Medicinal Chemist / Process Chemist Molecule: 1-Bromo-4-(cyclopropylmethoxy)benzene Reactivity Class: Electron-Rich Aryl Bromide / Acid-Sensitive Ether

Technical Context: This substrate presents a "push-pull" conflict in Suzuki-Miyaura coupling. The para-alkoxy group donates electron density into the benzene ring, significantly increasing the bond dissociation energy of the C-Br bond. This makes Oxidative Addition (OA) the rate-determining step (RDS), causing standard catalysts (e.g., Pd(PPh₃)₄) to stall.

Simultaneously, the cyclopropylmethyl ether moiety acts as a "radical clock" and an acid-labile group. While generally stable under standard Pd(0)/Pd(II) cycles, it risks ring-opening rearrangement (homoallyl formation) if the reaction drifts into Single Electron Transfer (SET) pathways or if Lewis acidic byproducts accumulate.

Troubleshooting Guides (Q&A Format)
Issue 1: "My reaction stalls at 30-40% conversion. Adding more catalyst doesn't help."

Diagnosis: Failed Oxidative Addition. The electron-rich nature of your substrate renders the C-Br bond unreactive toward standard palladium species. The catalyst deactivates (aggregates to Pd black) before it can insert into the bond.

Solution: Switch to Electron-Rich, Bulky Ligands.[1] You need a ligand that pushes electron density onto the Palladium center to facilitate the oxidative addition.

  • Recommendation: Use SPhos or XPhos (Buchwald Ligands).[2]

  • Why? These biaryl phosphine ligands provide steric bulk (preventing Pd aggregation) and high electron donation (accelerating OA into electron-rich aryl halides).

  • Protocol Adjustment:

    • Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃

    • Ligand: SPhos (Ligand:Pd ratio 2:1)

    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Issue 2: "I see the product, but also a significant impurity with mass M+2 or an opened ring."

Diagnosis: Cyclopropyl Ring Opening (Radical or Acidic Pathway). If the ring opens to a butenyl chain, your catalytic cycle might be accessing a radical intermediate (SET mechanism) or the conditions are too acidic.

Solution: Enforce a 2-Electron Pathway & Buffer pH.

  • Avoid Nickel: Ni-catalysis often proceeds via SET, which triggers the cyclopropyl radical clock (ring opening rate

    
    ). Stick to Palladium.
    
  • Base Selection: Switch from carbonates (K₂CO₃) to phosphates (K₃PO₄). Potassium phosphate buffers the reaction effectively, preventing local acidic pockets that can cleave the cyclopropyl ether.

  • Radical Scavenger: If trace ring-opening persists, add 10 mol% BHT (butylated hydroxytoluene) to suppress radical pathways without poisoning the Pd catalyst.

Issue 3: "The boronic acid is gone, but the bromide remains unreacted."

Diagnosis: Protodeboronation.[3] Because your bromide is electron-rich and slow to react, the boronic acid "waits" in the basic solution and undergoes hydrolysis (protodeboronation) before it can transmetallate.

Solution: Controlled Addition & Anhydrous Conditions.

  • Step 1: Increase Boronic Acid equivalents to 1.5–2.0 equiv.

  • Step 2: Add the boronic acid in portions (e.g., 3 batches over 1 hour) rather than all at once.

  • Step 3: If using a boronic ester (BPin), consider anhydrous conditions using CsF or K₃PO₄ in dry Dioxane/DMF to minimize hydrolysis.

Decision Tree & Workflow

Caption: Diagnostic workflow for optimizing Suzuki coupling of electron-rich cyclopropyl ethers.

Standard Operating Procedure (SOP)

Protocol: Pd-SPhos Catalyzed Cross-Coupling This protocol is optimized for electron-rich aryl bromides.[4]

Reagents:

  • 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv)

  • Boronic Acid Partner (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step:

  • Catalyst Pre-complexation: In a vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to yellow/pale, indicating the formation of the active Pd(0)-L species.

  • Reaction Assembly: To a reaction vessel equipped with a stir bar, add the Aryl Bromide, Boronic Acid, and K₃PO₄.

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes (evacuate/refill x3). Oxygen is a poison for electron-rich phosphines.

  • Addition: Add the pre-complexed catalyst solution via syringe, followed by the degassed water.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[5] Crucial: Do not use acidic washes (like HCl) during workup to preserve the cyclopropyl ether. Use saturated NH₄Cl or Brine.

Comparative Screening Data

The following table illustrates the impact of ligand selection on this specific substrate class.

EntryCatalyst SystemBase / SolventTempYieldObservation
1Pd(PPh₃)₄Na₂CO₃ / DME:H₂O80°C35%Stalled. PPh₃ is not electron-rich enough.
2Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O90°C55%Slow conversion. Significant protodeboronation.
3Pd(OAc)₂ / SPhos K₃PO₄ / Toluene:H₂O 80°C 92% Full conversion. Clean profile.
4Pd(OAc)₂ / XPhosK₃PO₄ / Toluene:H₂O80°C88%Excellent, but SPhos is often cheaper/sufficient.
5Ni(COD)₂ / bpyK₂CO₃ / DMF60°C40%Ring-opened impurities detected (Radical pathway).
Mechanistic Insight

The diagram below highlights the critical bottleneck for your specific substrate.

CatalyticCycle Pd0 Pd(0)-SPhos (Active Catalyst) OxAdd Oxidative Addition (RATE LIMITING STEP) Pd0->OxAdd Slow due to electron-rich Ar PdII_Ar Pd(II)-Ar-Br OxAdd->PdII_Ar TransMet Transmetallation (+ Boronic Acid) PdII_Ar->TransMet Base Assisted PdII_Ar_Ar Pd(II)-Ar-Ar' TransMet->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Release Substrate 1-Bromo-4- (cyclopropylmethoxy)benzene Substrate->OxAdd

Caption: Catalytic cycle emphasizing the sluggish Oxidative Addition caused by the electron-donating alkoxy group.

References
  • Buchwald, S. L., et al. (2007).[6] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Gevorgyan, V., et al. (2005). "Palladium-Catalyzed Cross-Coupling of Cyclopropenyl Esters." Journal of the American Chemical Society. (Context on cyclopropyl stability in Pd-catalysis).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Optimization

troubleshooting failed reactions with 1-Bromo-4-(cyclopropylmethoxy)benzene

Status: Active Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Reactivity & Stability Profiles (CAS: 179929-27-0) Executive Summary: The "Deceptive Simplicity" Trap 1-Bromo-4-(cyclopropylmethoxy)be...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Reactivity & Stability Profiles (CAS: 179929-27-0)

Executive Summary: The "Deceptive Simplicity" Trap

1-Bromo-4-(cyclopropylmethoxy)benzene appears to be a standard aryl bromide building block. However, it presents a unique "push-pull" challenge in synthesis that often leads to failed batches or inexplicable yield losses.

The Core Conflict:

  • Electronic Deactivation: The para-alkoxy group (cyclopropylmethoxy) is a strong electron-donating group (EDG). This increases electron density on the aromatic ring, significantly slowing down oxidative addition in Palladium-catalyzed cycles.

  • Fragile Topology: The cyclopropylmethyl ether moiety acts as a "chemical fuse." While stable to base, it is highly sensitive to Brønsted and Lewis acids , prone to rapid ring-opening rearrangement (homoallyl formation) or ether cleavage.

This guide addresses the three most common failure modes reported by our users: Stalled Cross-Couplings , Hydrodehalogenation , and Workup Decomposition .

Diagnostic & Troubleshooting Modules
Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) [1]

Symptom: Reaction stalls at <30% conversion, or significant starting material remains despite long reaction times. Root Cause: The electron-rich nature of the arene makes the C-Br bond less electrophilic. Standard ligands (


, dppf) fail to facilitate Oxidative Addition (OA) effectively.

The Protocol: "Ligand Overdrive" Do not increase temperature immediately (which risks ether cleavage). Instead, switch to electron-rich, bulky phosphine ligands that accelerate OA.

VariableStandard (Fail)Optimized (Success)Mechanistic Rationale
Ligand

, dppf
SPhos, XPhos, RuPhos Bulky, electron-rich biaryl phosphines boost OA on electron-rich aryl halides [1].
Pd Source

Pd(OAc)2 or G3-Precatalysts Precatalysts (e.g., XPhos Pd G3) ensure rapid activation without induction periods.
Base


or

Stronger bases (often anhydrous) facilitate the transmetallation step which can also be rate-limiting.
Solvent DMF/Water1,4-Dioxane or Toluene Avoid aqueous mixtures if hydrolysis is observed; Dioxane promotes higher catalyst stability.

Diagnostic Checkpoint:

  • If you see Ar-H (Debrominated product): Your catalyst is active but the coupling partner is slow to transmetallate, or the reaction is solvent-starved (beta-hydride elimination). Action: Increase concentration of coupling partner; switch to RuPhos .

Module B: Metallation (Grignard/Lithiation) Failures

Symptom: "Sludge" formation, low yield of electrophile trapping, or formation of linear alkene byproducts. Root Cause:

  • Slow Initiation: Electron-rich aryl bromides are sluggish to initiate Grignard formation on Mg surfaces.

  • Radical Clock Artifacts: While the aryl radical itself does not ring-open, aggressive initiation methods (iodine, high heat) can generate non-specific radicals that abstract protons, leading to ring opening.

The Protocol: Low-Temp Lithium-Halogen Exchange Avoid Magnesium (Grignard) if possible. The Lithium-Halogen exchange is cleaner and preserves the cyclopropyl ring by operating at temperatures where ring-opening kinetics are frozen.

Step-by-Step Workflow:

  • Solvent: Anhydrous THF (Must be peroxide-free).

  • Temperature: Cool substrate to -78°C .

  • Reagent: Add n-BuLi (1.05 eq) dropwise over 15 mins.

  • Hold: Stir for 30-45 mins at -78°C. Do not warm up.

  • Quench: Add electrophile (aldehyde/ketone) at -78°C.

  • Warm: Allow to reach 0°C slowly only after electrophile addition is complete.

Module C: Stability & Purification (The "Acid Trap")

Symptom: Product disappears during silica gel chromatography or acidic workup; NMR shows loss of cyclopropyl protons (0.3–0.6 ppm) and appearance of alkene signals (5.0–6.0 ppm). Root Cause: The cyclopropylmethyl cation is exceptionally stable but rapidly rearranges to the homoallyl cation or traps water to open the ring. This is catalyzed by trace acid in


 or Silica Gel.

The Fix:

  • Workup: NEVER use 1M HCl to neutralize. Use saturated

    
     or Phosphate Buffer (pH 7).
    
  • Chromatography: Pre-treat Silica Gel with 1% Triethylamine in hexanes to neutralize acidic sites.

  • NMR: Use

    
     treated with solid 
    
    
    
    or switch to
    
    
    -DMSO (which is non-acidic).
Visual Troubleshooting Logic
Figure 1: Decision Matrix for Cross-Coupling Optimization

Caption: Logical flow for diagnosing stalled reactions vs. side-product formation in Pd-catalyzed couplings of electron-rich aryl bromides.

CouplingLogic Start Reaction Outcome Analysis CheckSM Check Crude NMR/LCMS Start->CheckSM Result1 High SM Remaining (Low Conversion) CheckSM->Result1 Reaction Stalled Result2 Ar-H (Debrominated) Observed CheckSM->Result2 Side Reaction Result3 Ring Open Product (Alkene Signals) CheckSM->Result3 Decomposition Action1 Cause: Slow Oxidative Addition Fix: Switch to SPhos or XPhos Pd G3 Result1->Action1 Action2 Cause: Beta-Hydride Elimination Fix: Switch to RuPhos Increase Coupling Partner Conc. Result2->Action2 Action3 Cause: Lewis Acid/Radical Damage Fix: Buffer Workup (pH 7) Avoid Lewis Acid Catalysts Result3->Action3

Figure 2: The Acid-Catalyzed Failure Mechanism

Caption: Mechanism of cyclopropylmethyl ether decomposition under acidic conditions (e.g., unbuffered silica).

RingOpening Substrate Ar-O-CH2-Cyclopropyl Intermediate Oxonium Ion [Ar-OH(+)-CH2-Cp] Substrate->Intermediate Protonation Protonation + H+ (Acid) Cation Cyclopropylcarbinyl Cation (Unstable Intermediate) Intermediate->Cation Phenol Loss Cleavage C-O Bond Cleavage Product Homoallyl Derivative (CH2=CH-CH2-CH2-R) Cation->Product Ring Opening Rearrange Rearrangement (Fast)

Frequently Asked Questions (FAQs)

Q: Can I use Boron Tribromide (


) to demethylate a methoxy group elsewhere on the molecule? 
A: Absolutely not. 

is a strong Lewis acid that will instantly attack the cyclopropylmethyl ether, leading to ring opening and cleavage. If you need to deprotect another site, you must design your protecting group strategy to be orthogonal (e.g., using silyl ethers cleavable by TBAF, which preserves the cyclopropyl ring).

Q: Why does my Grignard reaction turn black and yield no product? A: The black color often indicates Wurtz coupling (homocoupling) or decomposition of the catalyst. Because the aryl bromide is electron-rich, it requires higher activation energy to insert Mg. This often leads researchers to overheat the reaction, triggering radical side pathways. Recommendation: Switch to the Lithium-Halogen exchange protocol (Module B) at -78°C.

Q: I see a "doublet of doublets" at 5.8 ppm in my NMR. What is it? A: This is the tell-tale sign of the homoallyl group (


). Your cyclopropyl ring has opened. This likely happened during purification on acidic silica gel. Repeat the purification using silica neutralized with 1% 

.
References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Newcomb, M. (1993). "Competition Methods and Scales for Alkyl Radical Reaction Kinetics." Tetrahedron, 49(6), 1151-1176. (Establishes the cyclopropylcarbinyl radical clock kinetics). Link

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Organic Chemistry Portal. (2024). "Buchwald-Hartwig Cross Coupling Reaction."[1] (General troubleshooting for electron-rich substrates). Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-Bromo-4-(cyclopropylmethoxy)benzene

Welcome to the technical support center for 1-Bromo-4-(cyclopropylmethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-4-(cyclopropylmethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this versatile chemical intermediate. Here, we move beyond generic protocols to provide in-depth, experience-driven insights into troubleshooting your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-Bromo-4-(cyclopropylmethoxy)benzene?

When synthesizing 1-Bromo-4-(cyclopropylmethoxy)benzene, particularly via the common Williamson ether synthesis from 4-bromophenol and (bromomethyl)cyclopropane, you should anticipate several potential impurities.[1][2][3] Identifying these is the first critical step towards a successful purification strategy.

  • Unreacted Starting Materials: The most common impurities are residual 4-bromophenol and (bromomethyl)cyclopropane.

  • Base and its Byproducts: Depending on the base used (e.g., sodium hydride, potassium carbonate), you may have inorganic salts that need to be removed.[4]

  • Side-Products from Elimination: Although the Williamson ether synthesis favors substitution, some elimination (E2) reaction can occur with the alkyl halide, leading to the formation of methylenecyclopropane.[1]

  • Dialkylated Products: In some instances, though less common, impurities from undesired side reactions may be present.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 1-Bromo-4-(cyclopropylmethoxy)benzene.

Issue 1: My crude product is an oil, but I've seen it described as a solid. How do I proceed with purification?

It is not uncommon for the crude product to be an oil due to the presence of residual solvents and impurities that depress the melting point.

Causality: The presence of unreacted starting materials, particularly (bromomethyl)cyclopropane, and residual solvent from the work-up can prevent the product from solidifying.

Troubleshooting Steps:

  • Solvent Removal: Ensure all solvent has been thoroughly removed under reduced pressure using a rotary evaporator.[5] For higher boiling point solvents, a high-vacuum pump may be necessary.

  • Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a dilute sodium hydroxide solution can help remove unreacted 4-bromophenol. Subsequent washes with water and brine will help remove inorganic salts and residual base.

  • Initiating Crystallization: If the product remains an oil after solvent removal, try scratching the inside of the flask with a glass rod at the air-liquid interface. Seeding with a small crystal of pure product, if available, can also induce crystallization.

  • Proceed with Chromatography: If the product stubbornly remains an oil, proceeding directly to column chromatography is the most effective next step.

Issue 2: During column chromatography, my desired product is co-eluting with an impurity. How can I improve separation?

Co-elution during column chromatography is a common challenge, indicating that the polarity of your product and the impurity are very similar.[6][7]

Causality: The impurity is likely a structurally similar molecule, such as an isomer or a byproduct with a similar functional group profile.

Troubleshooting and Optimization:

  • Solvent System Modification: The key to improving separation is to adjust the polarity of your eluent.

    • Decrease Polarity: If your product is eluting too quickly with the impurity, decrease the percentage of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). This will increase the retention time of both compounds on the silica gel, potentially allowing for better separation.[7]

    • Utilize a Different Solvent System: Sometimes, a complete change of solvents is necessary. For example, substituting ethyl acetate with dichloromethane or diethyl ether can alter the selectivity of the separation.

Parameter Recommendation for Improved Separation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Start with a low polarity mixture (e.g., 2-5% Ethyl Acetate in Hexane) and gradually increase the polarity.
Gradient Elution A shallow gradient can be more effective than an isocratic elution for separating closely related compounds.

Workflow for Optimizing Column Chromatography:

G cluster_0 Column Chromatography Troubleshooting start Co-elution Observed q1 Is the separation close? start->q1 a1_yes Decrease eluent polarity (e.g., lower % EtOAc in Hexane) q1->a1_yes Yes a1_no Consider a different solvent system (e.g., DCM/Hexane or Ether/Hexane) q1->a1_no No q2 Is separation still poor? a1_yes->q2 a1_no->q2 a2_yes Try a shallower gradient elution q2->a2_yes Yes end Improved Separation q2->end No (Re-evaluate impurity identity) a2_yes->end

Caption: Troubleshooting workflow for co-elution in column chromatography.

Issue 3: My recrystallized product has a low yield. How can I improve it?

Low yield after recrystallization is often a trade-off for high purity, but significant losses can be minimized.[8][9]

Causality:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Using Too Much Solvent: This will keep more of your product dissolved even at low temperatures, leading to a lower recovery.[8]

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice and lead to smaller crystals that are harder to filter.

Protocol for Optimized Recrystallization:

  • Solvent Selection: Test a variety of solvents. For 1-Bromo-4-(cyclopropylmethoxy)benzene, consider solvents like hexanes, heptane, or a mixed solvent system such as ethanol/water.

  • Dissolution: In a suitable flask, add the minimum amount of hot solvent to your crude product until it just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Issue 4: How can I confirm the purity of my final product?

Assessing the purity of your final product is a critical final step. A combination of analytical techniques will provide the most comprehensive picture.[10]

Recommended Analytical Methods:

Technique Purpose Expected Observations for a Pure Sample
¹H NMR Structural confirmation and detection of proton-containing impurities.Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of peaks from starting materials or solvents.
GC-MS Purity assessment and identification of volatile impurities.[11]A single major peak corresponding to the mass of the product.
RP-HPLC Quantification of purity for non-volatile impurities.[10][12]A single major peak with a purity of >95% by area percentage.[13]

Purity Assessment Workflow:

G cluster_1 Purity Assessment Workflow start Purified Product nmr ¹H NMR Analysis start->nmr q_nmr Is structure correct and free of protonated impurities? nmr->q_nmr gcms GC-MS Analysis q_gcms Is there a single major peak in the chromatogram? gcms->q_gcms hplc RP-HPLC Analysis q_hplc Is purity >95%? hplc->q_hplc q_nmr->gcms Yes repurify Repurify q_nmr->repurify No q_gcms->hplc Yes q_gcms->repurify No end Product is Pure q_hplc->end Yes q_hplc->repurify No

Caption: A decision-making workflow for assessing product purity.

References

  • BenchChem. An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene.
  • Google Patents. Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube.
  • CUNY. Purification by Recrystallization.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.
  • Organic Syntheses Procedure. cyclopropylbenzene.
  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • United States Biological. 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene CAS: 1018681-31-6.
  • ECHEMI. 1-Bromo-4-(cyclopropylmethoxy)benzene SDS, 412004-56-9 Safety Data Sheets.
  • SIELC Technologies. (2018). Benzene, 1-bromo-4-methoxy-.
  • ChemScene. 1-Bromo-4-((cyclohexyloxy)methyl)benzene.
  • BenchChem. A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene".
  • PubChem. 1-Bromo-4-cyclopentylbenzene.
  • NIST. Benzene, 1-bromo-4-methoxy-. WebBook.
  • Wikipedia. Williamson ether synthesis.
  • YouTube. (2023). Performing Column Chromatography.
  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7).
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • Transtutors. (2023). Write a mechanism for the Williamson ether synthesis of... (1 Answer).
  • Chemistry LibreTexts. (2019). B. Column Chromatography.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

Sources

Optimization

catalyst deactivation in 1-Bromo-4-(cyclopropylmethoxy)benzene couplings

Topic: 1-Bromo-4-(cyclopropylmethoxy)benzene Couplings Case ID: CPM-Br-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The Substrate Profile You are working with 1-Bromo-4-(cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-4-(cyclopropylmethoxy)benzene Couplings

Case ID: CPM-Br-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Substrate Profile

You are working with 1-Bromo-4-(cyclopropylmethoxy)benzene . Before troubleshooting, you must understand the "personality" of this molecule. It presents a dual challenge:

  • Electronic Deactivation: The para-alkoxy group is a strong electron-donating group (EDG). This increases electron density at the C-Br bond, making it less electrophilic. Consequently, the Oxidative Addition (OA) step—the entry point into the catalytic cycle—is significantly slower than with neutral or electron-deficient aryl halides.

  • The "Canary" Moiety: The cyclopropylmethyl ether group is a "radical clock." Under standard 2-electron palladium catalysis (Pd0/PdII), it is stable. However, if your catalytic cycle "leaks" into a Single Electron Transfer (SET) pathway, the cyclopropyl ring will rapidly open (rate constant

    
    ) to form homoallyl byproducts.
    

This guide addresses the specific failure modes arising from these two features.

Module 1: The "Stalled Reaction" (Kinetic Arrest)

Symptom: The reaction initiates but stalls at 20-40% conversion. The solution turns grey/black (Pd precipitation).

Root Cause: Slow Oxidative Addition (OA). Because the substrate is electron-rich, the Pd(0) catalyst struggles to insert into the C-Br bond. If OA is slower than the rate of catalyst agglomeration, the active monomeric Pd(0) collapses into catalytically inactive Pd-black.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Ligand Class Switch to Bulky, Electron-Rich Phosphines You need a ligand that pushes electron density onto the Pd center to accelerate OA.[1] Primary Choice: tBuXPhos or RuPhos (Buchwald Type). Secondary Choice: P(t-Bu)₃. Avoid simple PPh₃ or dppf.
Pd Source Use Pre-catalysts (Pd-G3/G4) Avoid Pd(dba)₂ or Pd(OAc)₂ if possible. Pre-catalysts (e.g., tBuXPhos Pd G4) ensure a 1:1 L:Pd ratio and rapid initiation, preventing early-stage Pd death.
Concentration Increase [Substrate] Higher concentration of the aryl bromide forces the kinetics of the OA step. Run at >0.5 M if solubility permits.

Q: Why not just add more catalyst? A: Adding more catalyst to a system with slow OA often just leads to more Pd black. The issue is the rate of the first step, not the total metal count. You must change the nature of the active species (Ligand) rather than the quantity.

Module 2: The "Radical Leak" (Byproduct Formation)

Symptom: LCMS shows a mass peak corresponding to the product (+2 Da or isomer) but with a different retention time. NMR suggests loss of the cyclopropane ring (appearance of olefinic protons).

Root Cause: Single Electron Transfer (SET) Mechanism. If the reaction conditions (specifically the base or light exposure) encourage a radical pathway, the intermediate aryl radical can trigger the ring-opening of the cyclopropylmethyl group.

Troubleshooting Protocol

Step 1: The "Lights Out" Test Run the reaction in the dark (wrap vial in foil). Some Pd-complexes are photo-active and can induce SET under ambient light.

Step 2: Base Screening (The pKa Trap) Strong bases like NaOtBu can sometimes act as single-electron reductants or promote radical pathways in specific solvents.

  • Immediate Action: Switch to inorganic, weaker bases.

    • Recommendation: K₃PO₄ or Cs₂CO₃ in 1,4-Dioxane or Toluene/Water.

    • Avoid: NaOtBu in THF (notorious for promoting radical hydrodehalogenation pathways).

Step 3: Solvent Purging Ensure solvents are degassed. Oxygen acts as a radical initiator/propagator in many decomposition pathways.

Module 3: Visualizing the Failure Pathways

The following diagram maps the decision logic for your specific substrate.

CatalystDeactivation Substrate 1-Bromo-4-(cyclopropylmethoxy)benzene OA_Step Oxidative Addition (OA) Substrate->OA_Step + Pd(0) Pd0 Active Pd(0) Species Pd0->OA_Step PdII_Ar Pd(II)-Ar Intermediate (Ring Intact) OA_Step->PdII_Ar 2e- Mechanism (Fast OA Required) Pd_Black Pd Black Aggregation (Inactive) OA_Step->Pd_Black Slow OA (Electron Rich Ar-Br) Radical Aryl Radical Species (SET Pathway) OA_Step->Radical SET Conditions (Strong Base/Light) Product Coupled Product (Cyclopropane Intact) PdII_Ar->Product Transmetalation & Red. Elimination RingOpen Cyclopropyl Ring Opening (Homoallyl Byproduct) Radical->RingOpen k > 10^8 s^-1

Figure 1: Mechanistic divergence for cyclopropyl-alkoxy aryl bromides. The green path requires bulky, electron-rich ligands to outcompete the red deactivation pathways.

Module 4: Experimental Optimization Matrix

Use this matrix to design your next screening array.

ParameterStandard Condition (Start Here)"Rescue" Condition (If Stalling)"Rescue" Condition (If Ring Opening)
Catalyst Pd(OAc)₂ + XPhosXPhos Pd G4 (Pre-catalyst)PdCl₂(dppf) (Bis-phosphine)
Base K₃PO₄ (3.0 equiv)Cs₂CO₃ (Dry)K₂CO₃ (Weakest)
Solvent 1,4-DioxaneToluene (Non-polar stabilizes Pd)1,4-Dioxane/H₂O (5:1)
Temp 80 °C100 °C (Force OA)60 °C (Reduce radical flux)
Frequently Asked Questions (FAQs)

Q1: Can I use microwave heating for this substrate? A: Yes, but proceed with caution. Microwave superheating can accelerate the rate of Pd-black formation if the catalyst isn't highly stable. If using microwave, you must use a G3/G4 precatalyst to ensure instant initiation.

Q2: The reaction works but I see 5-10% hydrodebromination (reduction of the C-Br bond). Why? A: This is common with electron-rich aryl bromides in alcohol solvents or with amine bases. The p-alkoxy group makes the aryl ring electron-rich, stabilizing the intermediate if it steals a hydride.

  • Fix: Switch solvent to Toluene or Dioxane. Avoid secondary alcohols (Isopropanol) which act as hydride sources.

Q3: How do I confirm if the cyclopropyl ring is opening? A: Check the NMR of the crude mixture. The cyclopropyl protons (0.3–0.7 ppm) are distinct. If they disappear and you see multiplet signals in the alkene region (5.0–6.0 ppm), the ring has opened. This confirms a radical mechanism is interfering.

References
  • Mechanisms of Oxidative Addition: Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010. (General grounding on electronic effects in OA).
  • Ligand Effects on Electron-Rich Aryl Halides: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2]

  • Cyclopropylmethyl Radical Clocks: Newcomb, M. "Competition Methods and Scales for Alkyl Radical Reaction Kinetics." Tetrahedron, 1993.
  • Troubleshooting Pd-Black Formation: Paul, F., et al. "Mechanism of the Oxidative Addition of Aryl Halides to Pd(0)." Organometallics, 1995.[2]

  • Pre-catalyst Utility: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

Sources

Troubleshooting

🔬 Technical Support Center: 1-Bromo-4-(cyclopropylmethoxy)benzene

The following technical guide is structured as a Tier 3 Engineering Support resource. It is designed for researchers who require immediate, high-level troubleshooting and procedural optimization for reactions involving 1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support resource. It is designed for researchers who require immediate, high-level troubleshooting and procedural optimization for reactions involving 1-Bromo-4-(cyclopropylmethoxy)benzene (CAS: 1018681-31-6).

Ticket ID: #RXN-BCP-404 Subject: Workup & Isolation Protocols for Aryl-Cyclopropyl Ethers Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary

1-Bromo-4-(cyclopropylmethoxy)benzene is a bifunctional building block. It contains an aryl bromide (susceptible to metal-catalyzed cross-coupling) and a cyclopropylmethyl ether (chemically robust but sensitive to strong Lewis acids and radical conditions).

This guide covers two distinct workflow scenarios:

  • Scenario A (Synthesis): Isolating the molecule after Williamson ether synthesis.

  • Scenario B (Application): Working up downstream reactions (e.g., Suzuki-Miyaura coupling) where this molecule is the electrophile.

⚙️ Module 1: Post-Synthesis Workup (Williamson Ether Route)

Context: You have reacted 4-bromophenol with (bromomethyl)cyclopropane using a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF, Acetone, or Acetonitrile).

🚨 Critical Diagnostic: The "Phenol Trap"

The most common impurity is unreacted 4-bromophenol . It co-elutes with the product on silica gel because both are moderately polar aromatics. You must remove it chemically during the aqueous workup.

Step-by-Step Protocol
  • Quench & Dilution:

    • Cool reaction to room temperature.[1][2][3]

    • If DMF was used: Pour the mixture into 5x volume of ice-water to break the dipole-dipole interactions.

    • If Acetone/Acetonitrile were used: Concentrate via rotary evaporation first, then redissolve the residue in Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

  • The "Phenol Strip" (Crucial Step):

    • Wash the organic layer 2× with 1M NaOH (or 10% KOH).

    • Mechanism:[1][4][5][6] This deprotonates unreacted 4-bromophenol (pKa ~9.3) into the water-soluble phenoxide salt. The target ether (neutral) remains in the organic layer.[6]

    • Visual Check: The aqueous layer may turn slight yellow (phenoxide color).

  • Neutralization & Brine:

    • Wash 1× with Water (to remove bulk base).

    • Wash 1× with Saturated Brine (to break emulsions and dry).[7]

  • Drying:

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[7][8] Avoid MgSO₄ if the product is acid-sensitive (though cyclopropyl ethers are generally stable to MgSO₄).

📉 Workflow Visualization: Synthesis Isolation

SynthesisWorkup Start Crude Reaction Mixture (Product + 4-Bromophenol + Solvent) SolventCheck Is Solvent DMF? Start->SolventCheck DiluteWater Pour into 5x Ice Water Extract with Et2O/EtOAc SolventCheck->DiluteWater Yes Evap Evaporate Solvent Redissolve in Et2O SolventCheck->Evap No (Acetone/MeCN) BaseWash CRITICAL: Wash 2x with 1M NaOH (Removes 4-Bromophenol) DiluteWater->BaseWash Evap->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep AqLayer Aqueous Layer (Contains Phenoxide + Salts) DISCARD PhaseSep->AqLayer OrgLayer Organic Layer (Contains Target Ether) PhaseSep->OrgLayer FinalWash Wash: H2O -> Brine -> Dry (Na2SO4) OrgLayer->FinalWash

Caption: Logical flow for removing phenolic impurities and polar solvents during isolation.

⚙️ Module 2: Post-Application Workup (Cross-Coupling)

Context: You used 1-Bromo-4-(cyclopropylmethoxy)benzene in a Suzuki, Buchwald-Hartwig, or Heck reaction. The primary contaminants are Palladium (Pd) species and Phosphine ligands .

🚨 Critical Diagnostic: The "Metal Leech"

Cyclopropyl groups can coordinate weakly to metals, potentially dragging Pd into your product. Simple filtration often fails to reach <10 ppm Pd levels.

Step-by-Step Protocol
  • Scavenger Addition (Pre-Workup):

    • At the end of the reaction, add a Thiol-based scavenger (e.g., SiliaMetS® Thiol or activated charcoal) directly to the reaction pot.

    • Stir at 40°C for 30 minutes.

  • Filtration:

    • Filter the mixture through a pad of Celite 545 .

    • Rinse the pad with EtOAc.

  • Cheliation Wash:

    • If scavengers were not used, wash the organic layer with 5% Aqueous Cysteine or Thiourea solution. This binds residual Pd more effectively than EDTA for these systems.

  • Purification:

    • Flash Chromatography: The cyclopropylmethoxy group is slightly donating, making the product less polar than the starting aryl bromide.

    • Solvent System: Hexanes:EtOAc (Start 95:5, Gradient to 80:20).

📊 Technical Data & Solubility Matrix

SolventSolubilityApplication Note
Diethyl Ether HighRecommended for extraction. Good phase separation.
Ethyl Acetate HighGood alternative, but may extract more DMF/water.
Dichloromethane HighAvoid if possible; often forms emulsions with DMF/Water.
Water InsolubleUsed for washes.
Hexanes ModerateGood for recrystallization (if solid) or column loading.

❓ Troubleshooting & FAQs

Q1: I see a "rag layer" (emulsion) during extraction. How do I fix it?

Root Cause: The cyclopropylmethyl ether moiety adds lipophilicity, but if residual base or DMF is present, surface tension changes create emulsions. Resolution:

  • Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.

  • If that fails, filter the entire biphasic mixture through a glass wool plug or a thin pad of Celite. This physically breaks the emulsion bubbles.

Q2: Can I use acid to wash the reaction?

Warning: Proceed with caution.

  • Safe: 1M HCl, Saturated NH₄Cl.

  • Unsafe: Concentrated H₂SO₄ or strong Lewis acids (e.g., BBr₃, AlCl₃).

  • Reasoning: While simple alkyl cyclopropanes are stable, the cyclopropylmethyl cation is exceptionally stable (due to sigma-bond resonance). Strong acids can cleave the ether bond, releasing the phenol and rearranging the cyclopropyl ring [1].

Q3: My product is oil, but it should be a solid. What happened?

Diagnostic:

  • Residual Solvent: DMF is notoriously difficult to remove. Check 1H NMR at δ 2.9 (s), 3.0 (s), and 8.0 (s).

  • Rotamer/Conformational Issues: The cyclopropylmethoxy group has rotational freedom. Fix:

  • Dissolve the oil in a minimum amount of hot Pentane or Hexane (approx 40°C).

  • Cool slowly to -20°C (freezer). Scratch the flask wall with a glass rod to induce nucleation.

🧠 Decision Logic: Troubleshooting Purity

Troubleshooting Issue Purity Issue Detected CheckNMR Check 1H NMR Issue->CheckNMR Impurity1 Peaks at 6.7 & 7.3 ppm (Broad OH peak) CheckNMR->Impurity1 Impurity2 Peaks at 2.9, 3.0, 8.0 ppm CheckNMR->Impurity2 Impurity3 Aromatic Multiplets (Non-target) CheckNMR->Impurity3 Action1 Unreacted Phenol: Repeat NaOH Wash Impurity1->Action1 Action2 Residual DMF: Wash 3x with Water or LiCl solution Impurity2->Action2 Action3 Homocoupling (Biaryl): Recrystallize (Hexane) or Column Chrom. Impurity3->Action3

Caption: Diagnostic tree for identifying and resolving common impurities based on NMR signatures.

📚 References

  • Cyclopropylmethyl Cation Stability & Reactivity:

    • Source: Olah, G. A., et al. "Stable Carbocations. CXVIII. The Cyclopropylmethyl Cation."[9] Journal of the American Chemical Society.

    • Relevance: Explains the sensitivity of the ether linkage to strong acids due to the exceptional stability of the resulting carbocation.

  • Williamson Ether Synthesis Workup (General Protocol):

    • Source: Organic Syntheses, Coll. Vol. 1, p. 435 (1941).

    • Relevance: Establishes the standard base-wash protocol for removing phenolic starting materials.

  • Palladium Removal Strategies:

    • Source: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

    • Relevance: Provides data on the efficiency of cysteine and thiol scavengers for aryl bromide couplings.

  • Properties of Cyclopropylmethyl Ethers:

    • Source: PubChem Compound Summary for Cyclopropyl methyl ether.

    • Relevance: Safety and stability data for the ether substructure.

Sources

Optimization

impact of base selection on 1-Bromo-4-(cyclopropylmethoxy)benzene reactions

An In-Depth Technical Guide to Base Selection for 1-Bromo-4-(cyclopropylmethoxy)benzene Reactions Technical Support Center: Application Note #4-CPM-BR Executive Summary This guide addresses the critical role of base sele...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Base Selection for 1-Bromo-4-(cyclopropylmethoxy)benzene Reactions

Technical Support Center: Application Note #4-CPM-BR

Executive Summary

This guide addresses the critical role of base selection in the functionalization of 1-Bromo-4-(cyclopropylmethoxy)benzene . While the cyclopropylmethoxy moiety provides a robust ether linkage stable to many conditions, its specific electronic and steric properties dictate non-standard optimization strategies.

The molecule features two distinct "personality traits" that drive reactivity:

  • Electron-Rich Deactivation: The para-alkoxy group pushes electron density into the benzene ring, deactivating the C-Br bond toward oxidative addition (the first step in Pd-catalysis).

  • Radical Sensitivity: The cyclopropyl ring acts as a "radical clock." Reaction conditions that inadvertently generate radical intermediates (often influenced by base choice in SET mechanisms) can lead to ring-opening side reactions.

Module 1: Suzuki-Miyaura Coupling Optimization

User Question: I am observing low conversion (<40%) when coupling 1-Bromo-4-(cyclopropylmethoxy)benzene with phenylboronic acid using Na2CO3. Should I switch to a stronger base?

Technical Diagnosis: The low conversion is likely due to the electron-rich nature of your substrate. The alkoxy group makes the aryl bromide less electrophilic. Weak bases like sodium carbonate (


) in aqueous biphasic systems may not generate the active boronate species fast enough to compete with catalyst deactivation, especially if the oxidative addition step is slow.

Recommended Protocol: Switch to Potassium Phosphate (


)  or Cesium Carbonate (

)
.
  • Why

    
    ?  It provides a higher local pH in the aqueous layer (or suspension) than carbonates, accelerating the formation of the reactive hydroxo-boronate species without being as corrosive as hydroxide bases.
    
  • Why

    
    ?  The "Cesium Effect" increases solubility in organic solvents (like Dioxane or DMF), facilitating reaction in a homogeneous phase which is crucial for lipophilic substrates like yours.
    

Troubleshooting Workflow (Decision Tree):

BaseSelectionSuzuki start Start: Low Yield in Suzuki Coupling check_solvent Check Solvent System start->check_solvent aqueous Aqueous/Organic Mix (e.g., Toluene/H2O) check_solvent->aqueous anhydrous Anhydrous Organic (e.g., DMF, Dioxane) check_solvent->anhydrous sol_aq Switch to K3PO4 (2-3 equiv) Increases activation rate aqueous->sol_aq sol_anh Switch to Cs2CO3 or KOtBu Leverage solubility anhydrous->sol_anh side_reaction Issue: Protodeboronation? sol_aq->side_reaction If yield still low side_reaction->anhydrous Switch to anhydrous Fluoride (CsF) conditions

Figure 1: Decision matrix for optimizing base selection in Suzuki couplings of electron-rich aryl bromides.

Module 2: Buchwald-Hartwig Amination

User Question: I am using NaOtBu for an amination reaction, but I see a significant amount of hydrodehalogenated byproduct (1-bromo group replaced by H). Is the base responsible?

Technical Diagnosis: Yes. Sodium tert-butoxide (


)  is a standard strong base for Buchwald-Hartwig couplings, but in the presence of alcohol solvents (often used as co-solvents) or even trace moisture, it can promote 

-hydride elimination
or transfer hydrogenation pathways that reduce the C-Br bond instead of coupling it.

Furthermore, for your specific substrate, the electron-rich ring makes the C-Br bond insertion difficult. If the amine coordination/deprotonation is slow, the catalyst sits in a vulnerable state where reduction can occur.

Corrective Action:

  • Switch to LHMDS (Lithium Hexamethyldisilazide): This is a non-nucleophilic, strong base that is soluble in non-polar solvents (Toluene/THF). It avoids the formation of alkoxide intermediates that can act as hydride sources.

  • Use a Weak Base System (

    
    ):  If your amine is sufficiently nucleophilic (e.g., morpholine, piperidine), a weaker base in a polar solvent (t-Amyl alcohol or Dioxane) often suppresses reduction.
    

Comparison of Base Classes:

Base TypeExamplePros for 4-CPM-BrCons for 4-CPM-Br
Alkoxides

,

Fast reaction, standard for Buchwald.High risk of reduction (H-substitution).
Silylamides

Non-nucleophilic, no hydride source.Requires strictly anhydrous conditions.
Carbonates

Mild, suppresses side reactions.Slow; requires high temp (>100°C).
Phosphates

Good balance of strength/mildness.Poor solubility in non-polar solvents.

Module 3: Lithium-Halogen Exchange (Grignard/Lithiation)

User Question: Can I use n-Butyllithium to generate the organolithium species? I am worried about the stability of the cyclopropyl ether.

Technical Diagnosis: The cyclopropylmethoxy group is generally stable to n-Butyllithium (


)  at low temperatures (-78°C). The primary risk is not the destruction of the cyclopropyl ring, but rather ortho-lithiation .
  • The ether oxygen can coordinate to Lithium, directing deprotonation to the ortho position (position 2 or 6) rather than performing the desired Lithium-Halogen exchange at position 1.

Protocol for High Fidelity Metallation: To ensure Lithium-Halogen exchange happens faster than ortho-deprotonation:

  • Use t-Butyllithium (

    
    ):  Two equivalents at -78°C. 
    
    
    
    performs halogen exchange much faster than
    
    
    performs deprotonation.
  • Temperature Control: Strictly maintain <-70°C.

  • Trapping: Quench with your electrophile immediately. Do not let the lithiated species stir for prolonged periods, as it may isomerize.

Safety Note:


 is pyrophoric. Ensure all syringes and needles are purged with Argon.

Module 4: Impurity Profiling & Radical Clocks

User Question: I see a byproduct with m/z corresponding to a ring-opened alkene. What caused this?

Mechanism: The cyclopropylcarbinyl radical is a well-known "radical clock" that rearranges to a homoallyl radical extremely quickly (


).
If you observe ring opening, your reaction is likely proceeding via a Single Electron Transfer (SET)  pathway rather than a standard two-electron polar mechanism.

Root Cause: Certain bases, particularly in conjunction with specific ligands or photo-active impurities, can promote SET.

  • Problematic Combination: High concentrations of strong alkoxide bases (

    
    ) in the presence of electron-deficient catalysts or trace metal impurities (Fe, Cu) can trigger radical pathways.
    

Visual Mechanism of Failure:

RadicalClock Substrate Aryl-Br (Cyclopropyl intact) Pd0 Pd(0) Catalyst Substrate->Pd0 Standard Ox-Add SET SET Event (Base/Light induced) Substrate->SET Direct Reduction Radical Ar-Radical Intermediate Pd0->Radical Via SET SET->Radical RingOpen Ring Opening (Radical Clock) Radical->RingOpen Fast Byproduct Linear Alkene Byproduct RingOpen->Byproduct

Figure 2: The "Radical Clock" pathway. If you see linear alkene byproducts, your base or catalyst system is generating radicals.

References

  • Preparation of Cyclopropylbenzene Derivatives

    • Synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene typically utilizes in polar aprotic solvents, demonstrating the group's stability to weak bases.
    • Source:

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev. 1995, 95, 2457. (Foundational text on base acceleration effects).

    • Source:

  • Base-Mediated Side Reactions

    • Detailed analysis of hydrodehalogenation in Buchwald-Hartwig amin
    • Source:

  • Cyclopropyl Radical Clock

    • Newcomb, M. "Radical Kinetics and Clocks." Encyclopedia of Radicals in Chemistry, Biology and Materials. (Explains the ring-opening kinetics).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Comparative Characterization: 1-Bromo-4-(cyclopropylmethoxy)benzene

Executive Summary 1-Bromo-4-(cyclopropylmethoxy)benzene (CAS: 14282-88-3) serves as a critical intermediate in medicinal chemistry, particularly for introducing the cyclopropylmethoxy pharmacophore—a moiety favored for i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(cyclopropylmethoxy)benzene (CAS: 14282-88-3) serves as a critical intermediate in medicinal chemistry, particularly for introducing the cyclopropylmethoxy pharmacophore—a moiety favored for its metabolic stability and lipophilicity compared to standard alkoxy chains.

This guide provides a high-resolution structural analysis protocol. It compares the target molecule against key alternatives: its direct synthetic precursor (4-Bromophenol ), its structural analogue (4-Bromoanisole ), and its regiochemical isomer (1-Bromo-2-(cyclopropylmethoxy)benzene ).

Structural Logic & Electronic Environment

The molecule consists of two distinct magnetic environments:

  • Aromatic Domain: A para-substituted benzene ring.[1] The bromine atom is electron-withdrawing (inductive), while the alkoxy group is electron-donating (resonance). This creates a classic AA'BB' spin system.

  • Aliphatic Domain: The cyclopropylmethoxy tail.[2] This group exhibits a unique "high-field" signature due to the magnetic anisotropy of the cyclopropane ring, distinguishing it from standard ethyl or propyl chains.

Comparison of Alternatives (Chemical Shift Logic)
FeatureTarget (Para-isomer)Alternative A: 4-BromoanisoleAlternative B: Ortho-isomer
Aromatic Symmetry Symmetric (AA'BB')Symmetric (AA'BB')Asymmetric (ABCD)
Alkoxy Signal Doublet (~3.8 ppm)Singlet (~3.8 ppm)Doublet (~3.9 ppm)
High Field (<1 ppm) Yes (Cyclopropyl

)
NoYes (Cyclopropyl

)

Experimental Protocol: Standardized Characterization

To ensure reproducibility and distinguish the target from impurities (e.g., residual 4-bromophenol), follow this specific workflow.

Sample Preparation[3]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why:

      
       minimizes H-bonding broadening often seen with phenolic impurities.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Filtration: Pass through a cotton plug in a Pasteur pipette to remove inorganic salts (NaBr) from the Williamson ether synthesis.

Instrument Parameters
  • 1H Frequency: 400 MHz (minimum) to resolve the AA'BB' "roof effect."

  • Pulse Sequence: Standard zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): 1.0 second (sufficient for protons; increase to 5.0s if integrating aromatic vs. aliphatic ratios strictly).

1H NMR Analysis (400 MHz, CDCl3)

Representative Spectral Data

The following data represents the consensus spectral signature for 1-Bromo-4-(cyclopropylmethoxy)benzene.

RegionShift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Aromatic 7.36Doublet (

Hz)
2HAr-H (ortho to Br)Deshielded by Br (Inductive effect).
Aromatic 6.78Doublet (

Hz)
2HAr-H (ortho to O)Shielded by Oxygen lone pair donation.
Aliphatic 3.79Doublet (

Hz)
2H

Deshielded by Oxygen; Split by cyclopropyl CH.
Aliphatic 1.25Multiplet1HCyclopropyl CHMethine proton linking the ring to methylene.
Aliphatic 0.65Multiplet2HCyclopropyl

cis to substituent; shielded by ring current.
Aliphatic 0.34Multiplet2HCyclopropyl

trans to substituent; highly shielded.
Comparative Analysis: Distinguishing the Target

1. vs. 4-Bromoanisole (Analogue):

  • Differentiation: The key difference is the alkoxy region. 4-Bromoanisole shows a sharp singlet at 3.78 ppm (3H). The target shows a doublet at 3.79 ppm (2H) and the distinctive high-field multiplets (0.3–0.7 ppm).

  • Significance: Confirms the successful alkylation with the cyclopropyl group rather than a methyl group (common if methyl iodide is present in the lab).

2. vs. 4-Bromophenol (Starting Material):

  • Differentiation: 4-Bromophenol exhibits a broad singlet (exchangeable with

    
    ) typically between 4.5–6.0 ppm  (concentration dependent). The target lacks this OH signal.[3]
    
  • Significance: Presence of the OH peak indicates incomplete conversion in the Williamson ether synthesis.

13C NMR Analysis (100 MHz, CDCl3)

The carbon spectrum provides definitive confirmation of the molecular backbone.

Shift (

, ppm)
Carbon TypeAssignmentComparison Note
158.2 Quaternary (C)Ar-C-O (Ipso)Similar to anisole (~158 ppm).
132.2 Methine (CH)Ar-C (ortho to Br)Intense signal.
116.3 Methine (CH)Ar-C (ortho to O)Intense signal.
112.8 Quaternary (C)Ar-C-Br (Ipso)Upfield due to "Heavy Atom Effect" of Br.
72.9 Methylene (

)

Diagnostic for ether linkage.
10.1 Methine (CH)Cyclopropyl CHCharacteristic high field.
3.2 Methylene (

)
Cyclopropyl

Characteristic high field.

Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for validating the product structure against common isomers and impurities.

NMR_Analysis_Flow Start Crude Product (Williamson Ether Synthesis) H_NMR Run 1H NMR (CDCl3, 400 MHz) Start->H_NMR Aromatic_Check Analyze Aromatic Region (6.5 - 7.5 ppm) H_NMR->Aromatic_Check Aliphatic_Check Analyze Aliphatic Region (0.0 - 4.0 ppm) H_NMR->Aliphatic_Check Sym_Pattern Symmetric AA'BB' Pattern (2 Doublets) Aromatic_Check->Sym_Pattern Yes Complex_Pattern Complex ABCD Pattern (Multiplets) Aromatic_Check->Complex_Pattern No Target CONFIRMED: 1-Bromo-4-(cyclopropylmethoxy)benzene Sym_Pattern->Target Combined with Cp Pattern Ortho ISOMER: 1-Bromo-2-(cyclopropylmethoxy)benzene Complex_Pattern->Ortho Cp_Pattern High Field Signals? (0.3 - 0.7 ppm) Aliphatic_Check->Cp_Pattern Me_Pattern Singlet only? (~3.8 ppm) Aliphatic_Check->Me_Pattern OH_Check Broad Singlet? (~5.0 ppm) Aliphatic_Check->OH_Check Cp_Pattern->Target Yes Anisole ANALOGUE: 4-Bromoanisole Me_Pattern->Anisole Yes StartMat IMPURITY: Unreacted 4-Bromophenol OH_Check->StartMat Yes

Figure 1: Decision logic for structural verification using 1H NMR.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-4-methoxy- (4-Bromoanisole) Mass Spectrum and Reference Data. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. SDBS No. 4275 (4-Bromoanisole) and SDBS No. 2780 (Cyclopropylmethanol). National Institute of Advanced Industrial Science and Technology (AIST).[3] Available at: [Link][3]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Considerations. Available at: [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data: Chemical Shifts of Common Ethers and Cyclopropanes. University of Wisconsin-Madison. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of 1-Bromo-4-(cyclopropylmethoxy)benzene

For researchers and professionals in drug development, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, valued for its functional group tolerance and operational simplicity.[1] This guide provides an in-depth comparative analysis of catalyst systems for the Suzuki coupling of 1-Bromo-4-(cyclopropylmethoxy)benzene, a key intermediate in the synthesis of various pharmacologically active agents. Our focus is to move beyond mere protocols and delve into the causality behind catalyst selection and reaction optimization, empowering you to make informed decisions in your synthetic campaigns.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species.[1] The reaction is most commonly facilitated by a palladium catalyst, though nickel systems have emerged as a cost-effective alternative.[2][3] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide to a low-valent metal center, typically Pd(0), to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group and facilitating its transfer.[4]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAd Ar-Pd(II)(Br)L_n Pd0->OxAd Oxidative Addition (+ Ar-Br) Trans Ar-Pd(II)(Ar')L_n OxAd->Trans Transmetalation (+ Ar'-B(OR)2 + Base) Trans->Pd0 Reductive Elimination (- Ar-Ar') Product Coupled Product (Ar-Ar') Trans->Product ArBr 1-Bromo-4-(cyclopropylmethoxy)benzene ArBr->OxAd ArB Arylboronic Acid (Ar'-B(OR)2) ArB->Trans caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Catalyst System Components: A Comparative Analysis

The success of a Suzuki coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate like 1-Bromo-4-(cyclopropylmethoxy)benzene, which features an electron-donating ether group, the choice of catalyst system is critical to achieving high yields and reaction efficiency. Aryl bromides with electron-donating groups can exhibit slightly lower reactivity compared to those with electron-withdrawing groups.[6]

Metal Precursors: Palladium vs. Nickel
  • Palladium Catalysts : Palladium remains the most widely used metal for Suzuki couplings due to its high efficiency and broad substrate scope.[3] Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. "Ligandless" systems, often using Pd(OAc)₂, can be effective and simplify purification, as they avoid phosphine-related side reactions.[7][8]

  • Nickel Catalysts : Nickel catalysts, such as NiCl₂(dppf) or NiCl₂(PCy₃)₂, are gaining traction as a more abundant and cost-effective alternative to palladium.[9][10] They have shown particular promise for coupling less reactive aryl chlorides and can be effective for aryl bromides as well.[3]

Ligands: The Key to Catalyst Performance

The ligand stabilizes the metal center and modulates its electronic and steric properties, profoundly influencing the catalyst's activity.

  • Phosphine Ligands : Triphenylphosphine (PPh₃) is a classic, robust ligand. However, for more challenging couplings, or to improve reaction rates, more electron-rich and sterically bulky phosphine ligands are employed. Buchwald-type ligands (e.g., SPhos, XPhos) and cataCXium® A are designed to facilitate the oxidative addition and reductive elimination steps, especially with sterically hindered substrates.[11][12]

  • N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong σ-donors that form highly stable and active palladium complexes. They are particularly effective for couplings involving sterically demanding substrates and can lead to very high turnover numbers.[13]

Bases and Solvents: The Reaction Environment

The choice of base and solvent is interdependent and crucial for the transmetalation step.[14]

  • Bases : Inorganic bases are essential. Carbonates (Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[15] K₃PO₄ is often a good choice for aryl bromides, while the stronger Cs₂CO₃ can be beneficial in difficult couplings.[16]

  • Solvents : A variety of solvents can be used, often in aqueous mixtures to facilitate the dissolution of the inorganic base.[1] Common choices include toluene, 1,4-dioxane, and THF.[5] The use of water as a solvent is both environmentally friendly and can accelerate the reaction in some cases.[7]

Comparative Performance Data (Representative)

While specific data for 1-Bromo-4-(cyclopropylmethoxy)benzene is not extensively published in a single comparative study, we can extrapolate performance based on studies of structurally similar aryl bromides (e.g., 4-bromoanisole). The following table provides a representative comparison of various catalyst systems.

Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Representative Yield (%)Causality and Insights
Pd(PPh₃)₄ (2%)K₃PO₄ (2.0)Dioxane/H₂O9012-1875-85%The "classic" choice. Reliable but may require longer reaction times and higher temperatures for electron-rich substrates.[17]
Pd(OAc)₂ / SPhos (1% / 2%)K₃PO₄ (2.0)Toluene/H₂O802-6>95%Bulky, electron-rich phosphine ligand (SPhos) accelerates both oxidative addition and reductive elimination, leading to faster, more efficient coupling at lower temperatures.[5]
Pd-NHC (IPr) (1%)t-BuOK (1.5)Dioxane801-4>95%Highly active catalyst due to the strong σ-donating NHC ligand. Excellent for challenging substrates and achieving high turnover numbers.[13]
NiCl₂(dppf) (5%)K₃PO₄ (3.0)Dioxane/MeOH8012-2470-80%A cost-effective alternative. Often requires higher catalyst loading and may be more sensitive to air and moisture. Methanol can improve conversion.[10]

Experimental Protocols

The following protocols are designed as robust starting points for your optimization studies.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol leverages a modern, highly active phosphine ligand system suitable for a broad range of aryl bromides.

Experimental_Workflow start Start: Assemble Reaction Vessel reagents Add Reactants: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) start->reagents catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Purge with Inert Gas (e.g., Argon) solvent->inert heat Heat to Reaction Temp (e.g., 80-100 °C) inert->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end

Sources

Comparative

Technical Guide: Spectroscopic Differentiation of 1-Bromo-4-(cyclopropylmethoxy)benzene Isomers

Topic: Spectroscopic Comparison of 1-Bromo-4-(cyclopropylmethoxy)benzene Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary 1-Bromo-4-(c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 1-Bromo-4-(cyclopropylmethoxy)benzene Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-Bromo-4-(cyclopropylmethoxy)benzene (CAS: 1018681-31-6) is a critical intermediate in medicinal chemistry, frequently employed as a scaffold for introducing cyclopropyl motifs—a bioisostere used to improve metabolic stability and potency.

However, the synthesis of this compound presents two distinct isomeric challenges that compromise downstream efficacy:

  • Regioisomerism: Formation of ortho- and meta- isomers during the alkylation of bromophenol.

  • Structural Isomerism (Ring Opening): The rearrangement of the cyclopropylmethyl group into a homoallylic (3-butenyloxy) ether under acidic or radical conditions.

This guide provides a definitive spectroscopic framework to distinguish the target para-isomer from these critical impurities, utilizing 1H NMR as the primary validation tool.

The Isomer Landscape

Before analyzing spectra, we must define the structural competitors. The target molecule possesses a high degree of symmetry and a unique high-field cyclopropyl signature.

Diagram 1: Structural Isomers and Degradants

IsomerMap Target TARGET 1-Bromo-4-(cyclopropylmethoxy)benzene (Para-Isomer) Ortho REGIOISOMER 1-Bromo-2-(cyclopropylmethoxy)benzene (Ortho-Isomer) Target->Ortho Positional Impurity Meta REGIOISOMER 1-Bromo-3-(cyclopropylmethoxy)benzene (Meta-Isomer) Target->Meta Positional Impurity RingOpen STRUCTURAL ISOMER 1-Bromo-4-(but-3-enyloxy)benzene (Ring-Opened/Homoallyl) Target->RingOpen Rearrangement (Acid/Radical)

Caption: Classification of primary isomeric impurities affecting the quality of 1-Bromo-4-(cyclopropylmethoxy)benzene.

Comparative 1H NMR Analysis

The most reliable method for differentiation is Proton NMR (1H NMR). The target compound exhibits two distinct features: the AA'BB' aromatic system (characteristic of para-substitution) and the cyclopropyl "fingerprint" at high field (< 0.7 ppm).

Table 1: Diagnostic 1H NMR Shifts (CDCl₃, 400 MHz)

Note: Values are referenced against standard spectroscopic data for 4-alkoxybromobenzenes and cyclopropylmethyl ethers.

RegionTarget (Para-Isomer)Ortho-IsomerRing-Opened (Homoallyl)Diagnostic Feature
Aromatic (Ar-H) δ 7.35 (d, 2H), 6.78 (d, 2H) System: AA'BB'Appearance: Two symmetric "roofed" doublets.δ 7.50 (dd), 7.25 (td), 6.85 (d), 6.75 (t) System: ABCDAppearance: Complex 4-proton pattern.δ 7.35 (d, 2H), 6.78 (d, 2H) Identical to target (Para).Symmetry: Only the Para isomer shows the clean 2:2 doublet symmetry. Ortho/Meta are complex.
Ether Link (O-CH2) δ 3.75 - 3.80 (d, 2H) Doublet (

Hz).
δ 3.85 (d, 2H) Slightly deshielded due to ortho-Br.δ 3.95 (t, 2H) Triplet.Multiplicity: Cyclopropyl-CH2 is a doublet. Homoallyl-CH2 is a triplet.
Aliphatic Core δ 1.25 (m, 1H) Cyclopropyl methine (-CH-).δ 1.30 (m, 1H) δ 2.50 (q, 2H) Allylic -CH2-.Shift: Disappearance of the methine multiplet at 1.2 ppm signals ring opening.
Terminal/High Field δ 0.65 (m, 2H), 0.35 (m, 2H) Cyclopropyl methylene protons.δ 0.68 (m, 2H), 0.38 (m, 2H) δ 5.85 (m, 1H), 5.15 (m, 2H) Vinyl protons (-CH=CH2).CRITICAL: High field signals (<1 ppm) confirm intact ring. Vinyl signals (>5 ppm) confirm ring opening.
Key Spectroscopic Differentiators[1][2][3][4]
  • The "Roofing" Effect: The para-isomer (Target) displays a classic AA'BB' pattern where the inner lines of the doublets are taller than the outer lines. The ortho-isomer displays a complex 4-spin system with distinct splitting (dd, td).

  • The Cyclopropyl Gap: Intact cyclopropyl rings are unique in organic chemistry for having protons shielded to 0.3–0.6 ppm . If the ring opens to the butenyl isomer, these peaks vanish completely and are replaced by olefinic peaks at 5.0–6.0 ppm .

Supporting Data: 13C NMR & IR

While 1H NMR is sufficient for routine QC, 13C NMR and IR provide confirmatory structural evidence.

13C NMR (DEPT-135)
  • Target (Para): Shows 4 aromatic signals (2 quaternary, 2 CH due to symmetry).

    • Differentiation: The Ortho and Meta isomers will show 6 aromatic signals due to lack of symmetry.

  • Cyclopropyl Carbons: Distinctive high-field signals at δ 3–10 ppm (CH2 ring carbons).

    • Differentiation: The ring-opened isomer lacks these high-field carbons and instead shows alkene carbons at δ 115–135 ppm .

Infrared Spectroscopy (FT-IR)
  • Target: C-H stretching of the cyclopropane ring appears as a weak but sharp band at 3050–3100 cm⁻¹ .

  • Ring-Opened: Appearance of C=C stretch at 1640 cm⁻¹ (alkene) which is absent in the cyclopropyl ether.

Experimental Protocol: Purity Validation Workflow

Objective: To certify the regio-purity and structural integrity of 1-Bromo-4-(cyclopropylmethoxy)benzene batches.

Materials
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Instrument: 400 MHz NMR (minimum) recommended for clear resolution of AA'BB' coupling.

Step-by-Step Methodology
  • Sample Prep: Dissolve 10 mg of the solid product in 0.6 mL CDCl₃. Ensure complete dissolution; filter if cloudy (particulates cause line broadening).

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (d1): 2.0 seconds (ensure integration accuracy).

    • Scans: 16 (sufficient for >95% purity samples).

  • Processing:

    • Calibrate TMS to 0.00 ppm.

    • Phase correction: Manual phasing is preferred to ensure the AA'BB' baseline is flat.

  • Integration Logic (Self-Validating):

    • Set the O-CH2 doublet (approx 3.75 ppm) to Integral = 2.00.

    • Check 1 (Regio-purity): Integrate the aromatic region (6.7–7.4 ppm).

      • Pass: Total integral = 4.00 (±0.1). Pattern is two symmetric doublets.[1]

      • Fail: Integral > 4.00 or presence of extra multiplets indicates ortho/meta contamination.

    • Check 2 (Ring Integrity): Integrate the high-field region (0.3–0.7 ppm).

      • Pass: Total integral = 4.00 (±0.1).

      • Fail: Integral < 4.00 or presence of peaks at 5.0–6.0 ppm indicates ring opening.

Diagram 2: QC Decision Logic

QCDecision Start Start: Acquire 1H NMR (CDCl3) CheckAr Analyze Aromatic Region (6.7 - 7.5 ppm) Start->CheckAr SymCheck Is pattern AA'BB'? (Two symmetric doublets) CheckAr->SymCheck CheckRing Analyze High Field (0.3 - 0.7 ppm) SymCheck->CheckRing Yes FailOrtho FAIL: Regioisomer Contamination (Ortho/Meta present) SymCheck->FailOrtho No (Complex Multiplets) IntCheck Do integrals sum to 4H? Are peaks < 1.0 ppm present? CheckRing->IntCheck Pass PASS: Target Compound Verified IntCheck->Pass Yes FailOpen FAIL: Structural Degradation (Ring Opened/Alkene present) IntCheck->FailOpen No (Vinyl signals >5ppm)

Caption: Logical workflow for validating batch purity using 1H NMR integration and splitting patterns.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-4-methoxy- (Anisole, p-bromo-). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link](Cited for base aromatic shifts of 4-alkoxybromobenzenes).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link](Cited for ortho/meta/para splitting logic).

  • PubChem. 1-Bromo-4-cyclopropylbenzene Spectral Information. National Library of Medicine. Available at: [Link](Cited for cyclopropyl group spectral characteristics).

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Coupling Performance of 1-Bromo-4-(cyclopropylmethoxy)benzene

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-cata...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, offering a versatile and efficient means to assemble complex molecular architectures. This guide provides an in-depth technical comparison of the performance of 1-Bromo-4-(cyclopropylmethoxy)benzene , a valuable building block, in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

While direct, head-to-head comparative studies on 1-Bromo-4-(cyclopropylmethoxy)benzene are not extensively documented in peer-reviewed literature, its reactivity can be confidently inferred from the well-established principles of physical organic chemistry and the extensive data available for structurally analogous compounds, primarily 4-bromoanisole. The cyclopropylmethoxy group, like a methoxy group, is an electron-donating group (EDG) which influences the reactivity of the aryl bromide in a predictable manner. This guide will leverage this understanding to provide a robust framework for employing this reagent in your synthetic campaigns.

The Central Role of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. The key steps, while nuanced for each reaction type, generally involve:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-4-(cyclopropylmethoxy)benzene to form a Pd(II) intermediate. This is often the rate-determining step and is facilitated by electron-rich phosphine ligands.

  • Transmetalation (for Suzuki) or Coordination/Deprotonation (for Buchwald-Hartwig and Sonogashira): The coupling partner (organoboron, amine, or alkyne) is delivered to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the active Pd(0) catalyst.

The electronic nature of the substituents on the aryl halide plays a critical role in the efficiency of these steps. Electron-donating groups, such as the cyclopropylmethoxy moiety, can increase the electron density at the carbon-bearing bromine, potentially slowing down the oxidative addition step compared to electron-deficient aryl bromides. However, modern catalyst systems with sophisticated ligands have largely overcome these challenges, enabling efficient coupling of a wide range of electron-rich substrates.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals and organic materials.[1][2][3]

Expected Performance of 1-Bromo-4-(cyclopropylmethoxy)benzene

The electron-donating cyclopropylmethoxy group is expected to make 1-Bromo-4-(cyclopropylmethoxy)benzene slightly less reactive than electron-neutral or electron-deficient aryl bromides in the rate-limiting oxidative addition step. However, its reactivity will be comparable to that of 4-bromoanisole. With the appropriate choice of catalyst, ligand, and base, high yields of the coupled product can be anticipated.

Comparative Analysis with Alternative Reagents
Aryl HalideSubstituentElectronic EffectTypical Yield Range (Suzuki)
1-Bromo-4-nitrobenzene-NO₂Electron-withdrawing90-99%
Bromobenzene-HNeutral85-95%
1-Bromo-4-(cyclopropylmethoxy)benzene -OCH₂-c-Pr Electron-donating (Predicted) 80-95%
4-Bromoanisole-OCH₃Electron-donating80-95%

This data is compiled from various sources and represents typical outcomes. Actual yields are highly dependent on specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol can serve as a starting point for the Suzuki coupling of 1-Bromo-4-(cyclopropylmethoxy)benzene.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 1-Bromo-4-(cyclopropylmethoxy)benzene - Arylboronic acid - Pd catalyst & Ligand - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) degas Degas with N₂ or Ar reagents->degas heat Heat to 80-110 °C degas->heat Reaction Start monitor Monitor by TLC/LC-MS heat->monitor quench Quench & Extract monitor->quench Reaction Complete purify Column Chromatography quench->purify product product purify->product Isolated Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd(OAc)₂ (1-3 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 2-6 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical pharmacophores in numerous drug candidates.[4][5][6][7]

Expected Performance of 1-Bromo-4-(cyclopropylmethoxy)benzene

Similar to the Suzuki coupling, the electron-donating nature of the cyclopropylmethoxy group can render 1-Bromo-4-(cyclopropylmethoxy)benzene less reactive than electron-deficient counterparts. However, the development of highly active and sterically demanding phosphine ligands (e.g., Buchwald or Hartwig ligands) has made the amination of electron-rich aryl bromides a routine and high-yielding transformation.[8][9]

Comparative Analysis with Alternative Reagents
Aryl HalideSubstituentElectronic EffectTypical Yield Range (Buchwald-Hartwig)
1-Bromo-4-cyanobenzene-CNElectron-withdrawing90-99%
Bromobenzene-HNeutral85-95%
1-Bromo-4-(cyclopropylmethoxy)benzene -OCH₂-c-Pr Electron-donating (Predicted) 80-95%
4-Bromoanisole-OCH₃Electron-donating80-95%

This data is compiled from various sources and represents typical outcomes. Actual yields are highly dependent on specific reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general guideline for the Buchwald-Hartwig amination of 1-Bromo-4-(cyclopropylmethoxy)benzene.[4]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 LₙPd(0) pd_complex LₙPd(II)(Ar)(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_amine_complex [LₙPd(II)(Ar)(HNR¹R²)]⁺Br⁻ pd_complex->pd_amine_complex + HNR¹R² pd_amido_complex LₙPd(II)(Ar)(NR¹R²) pd_amine_complex->pd_amido_complex - HBr (+ Base) product Ar-NR¹R² pd_amido_complex->product Reductive Elimination product->pd0 Regenerates Catalyst

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv).

  • Addition of Substrates and Solvent: Add 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv), the desired amine (1.0-1.2 equiv), and an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired arylamine.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is a highly reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to a wide array of conjugated enynes and arylalkynes.[10][11][12]

Expected Performance of 1-Bromo-4-(cyclopropylmethoxy)benzene

The Sonogashira coupling of electron-rich aryl bromides like 1-Bromo-4-(cyclopropylmethoxy)benzene is generally efficient, although it may require slightly more forcing conditions (higher temperatures or longer reaction times) compared to their electron-deficient counterparts. The use of a copper(I) co-catalyst is standard, although copper-free conditions have also been developed.[13]

Comparative Analysis with Alternative Reagents
Aryl HalideSubstituentElectronic EffectTypical Yield Range (Sonogashira)
1-Iodo-4-nitrobenzene-NO₂Electron-withdrawing>95% (with iodide)
1-Bromo-4-formylbenzene-CHOElectron-withdrawing85-95%
1-Bromo-4-(cyclopropylmethoxy)benzene -OCH₂-c-Pr Electron-donating (Predicted) 75-90%
4-Bromoanisole-OCH₃Electron-donating75-90%

This data is compiled from various sources and represents typical outcomes. Actual yields are highly dependent on specific reaction conditions.

Experimental Protocol: Sonogashira Coupling

The following protocol is a representative procedure for the Sonogashira coupling of 1-Bromo-4-(cyclopropylmethoxy)benzene.[10]

Diagram of the Sonogashira Coupling Experimental Setup

Sonogashira_Setup cluster_reagents Reagents cluster_conditions Conditions flask Schlenk Flask atmosphere Inert Atmosphere (N₂ or Ar) temperature Room Temp to Reflux aryl_halide 1-Bromo-4-(cyclopropylmethoxy)benzene aryl_halide->flask alkyne Terminal Alkyne alkyne->flask pd_cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) pd_cat->flask cu_cat Cu(I) Co-catalyst (e.g., CuI) cu_cat->flask base Amine Base (e.g., Et₃N) base->flask solvent Solvent (e.g., THF) solvent->flask

Caption: A schematic of the experimental setup for a Sonogashira coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add 1-Bromo-4-(cyclopropylmethoxy)benzene (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst, typically CuI (2-5 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and a co-solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure arylalkyne.

Conclusion

1-Bromo-4-(cyclopropylmethoxy)benzene is a versatile and valuable building block for the synthesis of complex organic molecules. Its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions is expected to be robust and predictable, closely mirroring that of other electron-rich aryl bromides like 4-bromoanisole. While the electron-donating nature of the cyclopropylmethoxy group may slightly attenuate its reactivity in the oxidative addition step, the use of modern, highly active palladium catalyst systems can readily overcome this, leading to high yields of the desired coupled products. The protocols and comparative data presented in this guide provide a solid foundation for researchers to successfully incorporate this reagent into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 2021. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing, 2021. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 2012. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Exp 4 - Suzuki Coupling Reaction. Scribd. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]

  • Synthesis of Arylamines via Aminium Radicals. PMC - NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira coupling reaction of phenylacetylene with aryl halides in... ResearchGate. [Link]

  • The Suzuki Reaction. UC Berkeley. [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Publications. [Link]

  • Studies on preparation of aromatic amines and their synthetic and biological applications. HKU Scholars Hub. [Link]

  • cyclopropylbenzene. Organic Syntheses Procedure. [Link]

  • biaryl_synthesis. MSU chemistry. [Link]

  • Process for preparing biaryl compounds.
  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Buchwald/Hartwig amination of bromopyridines. ChemSpider Synthetic Pages. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

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Comparative

Eco-Metric Analysis: Optimizing the Synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene

Executive Summary & Strategic Context Target Molecule: 1-Bromo-4-(cyclopropylmethoxy)benzene CAS Registry Number: 120900-24-3 (Generic structure reference) Application: Key intermediate for SGLT2 inhibitors (e.g., Bexagl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 1-Bromo-4-(cyclopropylmethoxy)benzene CAS Registry Number: 120900-24-3 (Generic structure reference) Application: Key intermediate for SGLT2 inhibitors (e.g., Bexagliflozin) and other aryl-ether bioactive scaffolds.

This guide provides a comparative Environmental Impact Assessment (EIA) between the Classical Williamson Ether Synthesis and an Intensified Phase-Transfer Catalysis (PTC) route. While the classical route relies on high-boiling polar aprotic solvents (DMF), the green alternative utilizes bio-derived solvents (2-MeTHF) and catalytic intensification to reduce Process Mass Intensity (PMI) and solvent toxicity.

Reaction Mechanism & Pathway

The synthesis involves the


 alkylation of 4-bromophenol with (bromomethyl)cyclopropane. The choice of base and solvent dictates the reaction kinetics and the environmental footprint.
Mechanistic Visualization

The following diagram illustrates the bimolecular nucleophilic substitution mechanism, highlighting the critical transition state where steric factors of the cyclopropyl group are mitigated by the primary nature of the electrophile.

SN2_Mechanism cluster_conditions Critical Control Points Reagents Reagents 4-Bromophenol + Base Intermediate Nucleophile Formation (4-Bromophenoxide) Reagents->Intermediate Deprotonation (-H+) TS Transition State [Ph-O...C...Br]‡ Intermediate->TS + (Bromomethyl)cyclopropane Backside Attack Product Product 1-Bromo-4-(cyclopropylmethoxy)benzene TS->Product - Br- (Leaving Group)

Caption: SN2 pathway showing phenoxide generation and subsequent alkylation. The rate-determining step is the bimolecular collision in the Transition State.

Comparative Methodologies

Method A: Classical Route (Benchmark)
  • Solvent: N,N-Dimethylformamide (DMF).[1][2]

  • Base: Potassium Carbonate (

    
    ).[3]
    
  • Conditions: 80°C, 12–18 hours.

  • Workup: High-volume aqueous flooding to remove DMF, followed by extraction with Ethyl Acetate.

Method B: Green Intensified Route (Recommended)
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water (Biphasic).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Base: Potassium Hydroxide (KOH) or NaOH (aqueous).

  • Conditions: 65°C, 4–6 hours.

  • Workup: Phase separation (2-MeTHF is hydrophobic), minimal water wash, direct crystallization or concentration.

Environmental Impact Assessment (EIA) Data

The following data compares the metrics of both protocols at a 100g production scale.

MetricMethod A (Classical)Method B (Green PTC)Impact Analysis
Yield 88%94%PTC improves kinetics via ion-pairing, reducing side reactions.
Atom Economy (AE) 68.5%71.2%Method B utilizes lower MW bases (NaOH vs K2CO3) and reduces stoichiometry.
E-Factor (kg waste/kg product) 18.54.2Critical Improvement: Elimination of DMF wash water drastically reduces waste mass.
Process Mass Intensity (PMI) 226Method B requires significantly less solvent volume for workup.
Solvent Toxicity Score High (DMF)Low (2-MeTHF)DMF is a reprotoxin (SVHC); 2-MeTHF is bio-derived and cleaner.
Energy Consumption HighMediumDMF removal requires high vacuum/temp; 2-MeTHF has lower specific heat and BP.
Deep Dive: Solvent Selection Logic
  • Why DMF Fails: While DMF is an excellent solvent for

    
     reactions due to its high dielectric constant, it is miscible with water. Removing it requires either energy-intensive distillation (BP 153°C) or "flooding" the reaction with 5–10 volumes of water to wash it out, creating a massive contaminated aqueous waste stream [1].
    
  • Why 2-MeTHF Succeeds: 2-MeTHF is derived from corncobs/bagasse (furfural). It forms a biphasic system with water. With TBAB as a Phase Transfer Catalyst, the phenoxide ion is shuttled into the organic phase, reacting rapidly. Post-reaction, the water layer (containing salt waste) is simply drained. 2-MeTHF separates cleanly, allowing for easy recycling [2][3].

Process Flow & Waste Boundary Analysis

This diagram contrasts the "Cradle-to-Gate" boundaries, highlighting where the waste reduction occurs in the Green Route.

Process_Comparison cluster_classic Method A: Classical (DMF) cluster_green Method B: Green PTC (2-MeTHF) A_React Reaction in DMF (Homogeneous) A_Quench Quench into Water (10x Volume) A_React->A_Quench A_Extract Extraction w/ EtOAc A_Quench->A_Extract A_Waste Waste: DMF/Water (Incineration req.) A_Quench->A_Waste B_React Reaction in 2-MeTHF/H2O (Biphasic + TBAB) B_Sep Phase Separation (Decant Aqueous) B_React->B_Sep B_Distill Solvent Swap/Recycle B_Sep->B_Distill B_Waste Waste: Brine (Biotreatment) B_Sep->B_Waste

Caption: Process flow comparison. Method B eliminates the extraction step and generates treatable brine instead of hazardous solvent waste.

Detailed Experimental Protocols

Protocol A: Classical Synthesis (Reference Only)

Caution: Perform in a well-ventilated fume hood. DMF is toxic.

  • Charge: To a 500 mL round-bottom flask, add 4-bromophenol (17.3 g, 100 mmol) and anhydrous

    
     (20.7 g, 150 mmol).
    
  • Solvent: Add anhydrous DMF (100 mL) and stir for 30 mins at RT to generate the phenoxide.

  • Addition: Add (bromomethyl)cyclopropane (14.8 g, 110 mmol) dropwise over 15 minutes.

  • Reaction: Heat to 80°C for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Pour mixture into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with water (2 x 100 mL) and brine. Dry over

    
    . Concentrate in vacuo.
    
  • Result: Viscous oil, solidifying upon standing. Yield ~88%.[4]

Protocol B: Green Intensified Synthesis (Recommended)

Validation: Self-separating solvent system simplifies isolation.

  • Charge: To a 250 mL reactor equipped with an overhead stirrer, add 4-bromophenol (17.3 g, 100 mmol) and 2-MeTHF (60 mL).

  • Catalyst: Add TBAB (1.6 g, 5 mmol).

  • Base: Add NaOH solution (25 wt%, 20 mL, 150 mmol). Note: The mixture will form two phases.

  • Addition: Add (bromomethyl)cyclopropane (14.2 g, 105 mmol).

  • Reaction: Heat to 65°C with vigorous stirring (critical for PTC efficiency) for 5 hours.

  • Workup: Stop stirring. Allow phases to separate (approx. 5 mins). Drain the lower aqueous layer (waste).

  • Wash: Wash the organic layer once with water (20 mL) to remove residual base/catalyst.

  • Isolation: Distill off 2-MeTHF (can be recycled). The product crystallizes from the concentrated residue or by adding a non-polar anti-solvent (e.g., Heptane).

  • Result: White crystalline solid. Yield ~94%.

References

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 19(1), 18-43. Link

  • Pace, V., et al. (2012).[5] "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry."[5] ChemPubSoc Europe. Link

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

  • ACS Green Chemistry Institute. (2024). "Process Mass Intensity (PMI) Calculation Tools."[6][7][8] ACS GCI Pharmaceutical Roundtable. Link

Sources

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